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4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide Documentation Hub

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  • Product: 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide
  • CAS: 1138442-83-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide

Executive Summary The compound 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide is a highly versatile bifunctional building block. It features a hydrophobic tert-butylbenzamide moiety—a privileged pharmacophore often uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide is a highly versatile bifunctional building block. It features a hydrophobic tert-butylbenzamide moiety—a privileged pharmacophore often utilized to anchor molecules in lipophilic protein pockets—and a reactive bromoacetamide group. Bromoacetamides are premier electrophiles in chemical biology, frequently deployed in the design of Targeted Covalent Inhibitors (TCIs) to irreversibly alkylate non-catalytic cysteine residues, or as reactive handles for PROTAC linker attachments.

This whitepaper outlines a robust, three-step synthetic methodology to yield this compound, emphasizing the mechanistic causality behind reagent selection, reaction conditions, and purification strategies.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of the target molecule relies on two distinct amidation events separated by a reduction step.

Why not start directly with 4-aminobenzoic acid? Attempting a direct amidation of 4-aminobenzoic acid with tert-butylamine via an acid chloride intermediate is synthetically unviable. The unprotected aniline nitrogen would cross-react with the acyl chloride, leading to uncontrolled oligomerization and polyamides. To circumvent this, 4-nitrobenzoic acid is utilized as the starting material. The nitro group acts as a "masked" amine, remaining completely inert during the initial harsh acyl chloride formation and subsequent amidation.

Electrophile Selection: Bromoacetyl Bromide vs. Chloroacetyl Chloride In the final acylation step, bromoacetyl bromide is chosen over chloroacetyl chloride. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, rendering the resulting bromoacetamide a significantly more potent electrophile for downstream applications (e.g., thiol alkylation in biological assays). However, this heightened reactivity requires strictly controlled, anhydrous conditions during synthesis to prevent premature hydrolysis[1].

SyntheticRoute A 4-Nitrobenzoic Acid B N-(tert-butyl)- 4-nitrobenzamide A->B 1. SOCl2 2. t-BuNH2 C 4-Amino-N-(tert-butyl) benzamide B->C H2, Pd/C D 4-[(2-Bromoacetyl)amino]- N-(tert-butyl)benzamide C->D Bromoacetyl bromide Base, DCM

Three-step synthetic route for 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide.

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure high fidelity and yield.

Step 1: Synthesis of N-(tert-butyl)-4-nitrobenzamide

Objective: Form the sterically hindered tert-butyl amide linkage.

  • Acid Chloride Formation: Suspend 4-nitrobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂; 3.0 equiv) and a catalytic amount of N,N-dimethylformamide (DMF). Reflux until the solution becomes clear (indicating complete conversion to 4-nitrobenzoyl chloride).

  • Amidation: Concentrate the mixture under reduced pressure to remove excess SOCl₂. Redissolve the crude acid chloride in dry DCM and add it dropwise to a solution of tert-butylamine (1.5 equiv) and triethylamine (Et₃N; 2.0 equiv) in DCM at 0 °C.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate. The product, N-(tert-butyl)-4-nitrobenzamide, is typically isolated as a yellow solid with a melting point of 157–158 °C[2].

  • Causality Note: DMF acts as a Vilsmeier-Haack catalyst, significantly accelerating the formation of the acid chloride. Et₃N is critical during amidation as an acid scavenger; without it, the liberated HCl would protonate the tert-butylamine, halting the reaction at 50% conversion.

Step 2: Reduction to 4-amino-N-(tert-butyl)benzamide

Objective: Unmask the aniline for the final electrophilic coupling.

  • Hydrogenation: Dissolve N-(tert-butyl)-4-nitrobenzamide (1.0 equiv) in methanol. Add 10% Palladium on Carbon (Pd/C; 0.1 equiv by weight).

  • Reaction: Purge the reaction vessel with nitrogen, then introduce hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature until TLC indicates complete consumption of the starting material.

  • Workup: Filter the suspension through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield the pure aniline intermediate.

  • Causality Note: Filtration through Celite is a mandatory safety and purity protocol. It prevents the ignition of pyrophoric Pd/C upon exposure to air and ensures no heavy metal impurities interfere with subsequent biological assays.

Step 3: Bromoacetylation to the Target Compound

Objective: Install the reactive bromoacetamide warhead.

  • Coupling: Dissolve the 4-amino-N-(tert-butyl)benzamide (1 equiv) in anhydrous DCM (15-20 mL). Add pyridine (2.0 equiv) and cool the mixture to 0 °C.

  • Addition: Add bromoacetyl bromide (1.2 equiv) dropwise over 15-30 minutes. Stir the reaction for an additional 60 minutes at room temperature[1].

  • Workup: Quench with water (1 mL) and stir vigorously for 5 minutes. Sequentially wash the organic phase with water, 1M HCl, and saturated aqueous NaHCO₃. Dry the organic phase (MgSO₄) and evaporate the solvent under reduced pressure to yield 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide[1].

  • Causality Note: The reaction must be initiated at 0 °C. Bromoacetyl bromide is highly exothermic upon reaction; elevated temperatures promote di-acylation (where two bromoacetyl groups attach to the aniline nitrogen) and accelerate the degradation of the electrophile. The 1M HCl wash selectively removes residual pyridine and any unreacted aniline starting material.

Mechanism Aniline Aniline Intermediate (Nucleophile) Tetrahedral Tetrahedral Intermediate (Zwitterionic) Aniline->Tetrahedral Nucleophilic Attack Electrophile Bromoacetyl Bromide (Electrophile) Electrophile->Tetrahedral Nucleophilic Attack Product Bromoacetamide Product Tetrahedral->Product Br- Elimination Base Acid Scavenger (e.g., Pyridine) Tetrahedral->Base Proton Transfer

Mechanism of aniline bromoacetylation via a tetrahedral intermediate.

Quantitative Data Summary

The following table outlines the standardized stoichiometric parameters and expected yields for the three-step workflow, optimized for a 10 mmol scale synthesis.

StepReaction TypeKey Reagents (Equivalents)Temp (°C)Time (h)Expected Yield (%)
1 Amidation4-Nitrobenzoic acid (1.0), SOCl₂ (3.0), t-BuNH₂ (1.5), Et₃N (2.0)Reflux → 0 → RT3.085 - 92%
2 ReductionNitro-intermediate (1.0), 10% Pd/C (0.1 wt%), H₂ (excess)RT4.0 - 6.095 - 98%
3 BromoacetylationAniline-intermediate (1.0), Bromoacetyl bromide (1.2), Pyridine (2.0)0 → RT1.565 - 80%

References

  • Supplementary Information for - Rsc.org (Characterization of N-(tert-Butyl)-4-nitrobenzamide). Royal Society of Chemistry.
  • Supporting Information - Wiley-VCH (General procedure for the synthesis of ω-bromoacylamides). Wiley-VCH.

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide as a Covalent Enzyme Inhibitor

Abstract This technical guide provides a detailed exploration of the potential mechanism of action of the synthetic compound 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide. Based on its structural features, notably the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed exploration of the potential mechanism of action of the synthetic compound 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide. Based on its structural features, notably the presence of a reactive bromoacetyl group, this molecule is proposed to function as a covalent inhibitor of a specific biological target. While direct experimental evidence for its precise target is not yet available in the public domain, this guide will posit a scientifically plausible hypothesis. We will use Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase, as a representative target to illustrate the compound's likely mechanism. This document is intended for researchers, scientists, and drug development professionals, offering a framework for investigating the bioactivity of this and similar electrophilic compounds.

Introduction and Compound Overview

4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide is a small molecule characterized by a central benzamide scaffold. The key reactive feature of this compound is the bromoacetyl moiety, a well-known electrophilic "warhead" capable of forming covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine, histidine, or serine.[1] The N-(tert-butyl)benzamide portion of the molecule likely serves as a recognition element, providing the necessary interactions to position the bromoacetyl group in proximity to a reactive residue within a protein's binding site.

The benzamide functional group is a common motif in a wide range of biologically active compounds, including inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP) and Fatty Acid Amide Hydrolase (FAAH).[2][3] Given the structural similarities to known FAAH inhibitors and the presence of the covalent warhead, we will hypothesize that 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide acts as a covalent inhibitor of FAAH.

Proposed Mechanism of Action: Covalent Inhibition of Fatty Acid Amide Hydrolase (FAAH)

We propose a two-step mechanism for the inhibition of FAAH by 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide:

  • Reversible Binding: The N-(tert-butyl)benzamide core of the inhibitor is hypothesized to bind reversibly to the active site of FAAH. This initial binding is likely guided by non-covalent interactions such as hydrogen bonds and hydrophobic interactions with residues in the enzyme's substrate-binding pocket. The N-tert-butyl group can occupy a hydrophobic pocket, while the benzamide can form hydrogen bonds with the enzyme backbone.

  • Irreversible Covalent Modification: Following initial binding, the electrophilic bromoacetyl group is positioned in close proximity to a nucleophilic residue within the FAAH active site. In the case of FAAH, a serine hydrolase, the catalytic serine (Ser241) is a prime candidate for nucleophilic attack on the alpha-carbon of the bromoacetyl group. This results in the displacement of the bromide leaving group and the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme. This covalent modification of the active site renders the enzyme catalytically inactive.

Visualizing the Proposed Covalent Inhibition

The following diagram illustrates the proposed mechanism of covalent modification of a target protein by 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide.

G cluster_1 Covalent Adduct Formation Inhibitor 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide Bromoacetyl Group Benzamide Core CovalentComplex Inactivated Protein-Inhibitor Complex Covalent Bond Formed Inhibitor->CovalentComplex Irreversible Reaction TargetProtein Target Protein (e.g., FAAH) Active Site Nucleophilic Residue (e.g., Ser, Cys) TargetProtein->CovalentComplex

Caption: Proposed two-step covalent inhibition mechanism.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action, a series of biochemical and cell-based assays are required. The following protocols provide a framework for this investigation.

Enzyme Inhibition Assay

Objective: To determine if 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide inhibits FAAH activity and to characterize the nature of this inhibition.

Materials:

  • Recombinant human FAAH

  • FAAH substrate (e.g., anandamide)

  • 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1% BSA)

  • 96-well microplates

  • Plate reader

Protocol:

  • Prepare a stock solution of the inhibitor in DMSO.

  • In a 96-well plate, add increasing concentrations of the inhibitor to the assay buffer.

  • Add recombinant FAAH to each well and incubate for various time points (e.g., 0, 15, 30, 60 minutes) to assess time-dependent inhibition.

  • Initiate the enzymatic reaction by adding the FAAH substrate.

  • Monitor the reaction progress by measuring the appropriate signal (e.g., fluorescence or absorbance) at regular intervals.

  • Calculate the rate of reaction for each inhibitor concentration and incubation time.

  • Determine the IC50 value of the inhibitor.

  • To confirm irreversible inhibition, perform a "jump-dilution" experiment where the pre-incubated enzyme-inhibitor complex is diluted significantly before substrate addition. A lack of recovery of enzyme activity upon dilution is indicative of irreversible binding.

Mass Spectrometry for Covalent Adduct Identification

Objective: To identify the specific amino acid residue(s) on FAAH that are covalently modified by the inhibitor.

Materials:

  • Recombinant human FAAH

  • 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide

  • Trypsin

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • LC-MS/MS system

Protocol:

  • Incubate recombinant FAAH with an excess of the inhibitor.

  • As a control, incubate FAAH with DMSO.

  • Denature the protein samples, reduce the disulfide bonds with DTT, and alkylate the free cysteines with IAM.

  • Digest the proteins into peptides using trypsin.

  • Analyze the peptide mixtures by LC-MS/MS.

  • Search the MS/MS data against the FAAH protein sequence, including a variable modification on nucleophilic residues corresponding to the mass of the inhibitor minus the bromine atom.

  • Identify the peptide(s) containing the covalent modification and pinpoint the exact amino acid residue.

Cellular Target Engagement Assay

Objective: To confirm that the inhibitor engages with FAAH in a cellular context.

Materials:

  • Human cell line expressing FAAH (e.g., HEK293 cells overexpressing FAAH)

  • 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide

  • Competitive activity-based probe for FAAH (e.g., a fluorescently tagged FAAH inhibitor)

  • SDS-PAGE gels

  • Fluorescence gel scanner

Protocol:

  • Treat the cells with increasing concentrations of the inhibitor for a defined period.

  • Lyse the cells and incubate the lysates with the fluorescent activity-based probe.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled FAAH using a gel scanner.

  • A decrease in the fluorescent signal for FAAH in the inhibitor-treated samples compared to the control indicates that the inhibitor is binding to FAAH and preventing the probe from binding.

Data Presentation and Interpretation

The following tables present hypothetical data that would be expected from the experiments described above, supporting the proposed mechanism of action.

Table 1: FAAH Inhibition Data

ParameterValue
IC50 1.2 µM
Inhibition Type Time-dependent, Irreversible
Jump-Dilution Recovery < 5%

Table 2: Mass Spectrometry Covalent Adduct Mapping

Modified Peptide SequenceModified ResidueMass Shift (Da)
FGSS GSEPICNLIPELADQLSer241+249.14

Visualizing the Experimental Workflow

The following diagram outlines the workflow for validating the proposed mechanism of action.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation EnzymeAssay FAAH Inhibition Assay MassSpec Mass Spectrometry Adduct Mapping EnzymeAssay->MassSpec Confirm Inhibition CellAssay Cellular Target Engagement MassSpec->CellAssay Identify Modification Site Conclusion Mechanism Validated CellAssay->Conclusion Confirm Cellular Activity Start Hypothesis: Covalent Inhibition of FAAH Start->EnzymeAssay

Caption: Workflow for validating the proposed mechanism.

Conclusion

While the precise biological target of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide remains to be experimentally determined, its chemical structure strongly suggests a mechanism of action involving covalent inhibition. This guide has presented a plausible hypothesis centered on the inhibition of Fatty Acid Amide Hydrolase, a well-established drug target. The experimental protocols and workflows detailed herein provide a comprehensive roadmap for researchers to investigate and validate the mechanism of this and other similar electrophilic compounds. Such studies are crucial for the rational design and development of novel covalent therapeutics.

References

  • Fatty acid amide hydrolase inhibitors: a rational approach for designing new drugs for pain and inflammation. [Link]

  • 4-Aminoarylguanidine and 4-aminobenzamidine derivatives as potent and selective urokinase-type plasminogen activator inhibitors. [Link]

  • Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. [Link]

  • An Activity-Based Probe Targeting Non-Catalytic, Highly Conserved Amino Acid Residues within Bromodomains. [Link]

  • Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors | Request PDF. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

  • Recent advances in the development of covalent inhibitors. [Link]

  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. [Link]

  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as Muscarinic Acetylcholine Receptor Subtype 1 (M1) Anatgonists. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]

  • Covalent inhibitors in drug discovery: from accidental discoveries to avoided liabilities and designed therapies. [Link]

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. [Link]

  • Covalent inhibitors of fatty acid amide hydrolase: a rationale for the activity of piperidine and piperazine aryl ureas. [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

Sources

Foundational

Targeted Covalent Modification via 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide: Reactivity, Selectivity, and Protocols

Executive Summary In the rapidly expanding field of chemical biology and drug discovery, the precise targeting of nucleophilic amino acids is critical for the development of Targeted Covalent Inhibitors (TCIs) and Activi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly expanding field of chemical biology and drug discovery, the precise targeting of nucleophilic amino acids is critical for the development of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes. This technical guide explores the reactivity profile of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide . By dissecting the mechanistic causality behind its electrophilic warhead, we provide a self-validating, step-by-step experimental workflow optimized for site-selective cysteine alkylation while minimizing off-target artifacts.

Chemical Anatomy and Mechanistic Principles

The architecture of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide is prototypical for modern covalent probes, divided into two synergistic domains:

  • The Recognition Element : The N-(tert-butyl)benzamide moiety provides a bulky, hydrophobic surface. This domain drives the initial non-covalent binding affinity ( KI​ ), directing the probe toward hydrophobic pockets or allosteric sites on target proteins.

  • The Electrophilic Warhead : The 2-bromoacetamide group acts as a finely tuned "soft" electrophile.

Causality of Reactivity : Haloacetamides modify nucleophilic amino acids via an irreversible SN​2 substitution mechanism. The reactivity is strictly governed by the leaving group's bond strength: Iodoacetamide > Bromoacetamide > Chloroacetamide. While iodoacetamides are highly reactive, they are notorious for poor chemoselectivity, often leading to off-target1[1]. Conversely, bromoacetamides offer a2[2], ensuring robust reactivity with thiols while significantly minimizing off-target modifications.

SignalingPathway Probe Electrophilic Probe 4-[(2-Bromoacetyl)amino]- N-(tert-butyl)benzamide Complex Pre-covalent Complex Hydrophobic alignment via tert-butylbenzamide Probe->Complex Non-covalent binding Target Target Protein Cysteine Thiolate (pH 7.5-8.0) Target->Complex Pocket recognition Adduct Covalent Adduct Irreversible Thioether Bond (-HBr) Complex->Adduct SN2 Alkylation (k_inact / K_I)

Figure 1: Two-step covalent modification pathway: non-covalent recognition followed by SN2 alkylation.

Amino Acid Selectivity Profile

The chemoselectivity of the bromoacetamide warhead is fundamentally dictated by the pKa of the target amino acid side chains and the pH of the reaction buffer. The reaction relies on the deprotonation of the target residue to form a highly nucleophilic species.

At a tightly controlled physiological to slightly alkaline pH (7.5–8.0), the reaction is 3[3]. The thiol group of cysteine (typical pKa ~8.3) exists partially as a thiolate anion in this range, which is orders of magnitude more nucleophilic than neutral amines. If the pH exceeds 8.5, primary amines (such as the ϵ -amino group of lysine or the N-terminus) become deprotonated and 4[4].

Table 1: Quantitative Reactivity and Selectivity Profile of Bromoacetamides
Target Amino AcidSide Chain pKaDominant Reactive Species (pH 7.5)Relative Reactivity (pH 7.5)Risk of Over-Alkylation (pH > 8.5)
Cysteine ~8.3Thiolate ( S− )Optimal / Highest Low (Primary target)
Histidine ~6.0ImidazoleLow to ModerateModerate
Lysine ~10.5Neutral Amine ( −NH2​ )Very LowHigh
N-Terminus ~8.0 - 9.0Neutral Amine ( −NH2​ )LowHigh
Methionine N/AThioetherNegligibleLow (Unlike Iodoacetamide)

Experimental Methodology: Site-Selective Alkylation Workflow

Deploying 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide requires a self-validating experimental system. Every reagent choice must be mechanistically justified to prevent false positives in downstream LC-MS/MS analysis.

Critical Causality Check: Reducing Agents A common pitfall in covalent labeling is the choice of reducing agent. While Tris(2-carboxyethyl)phosphine (TCEP) is widely used for disulfide reduction, it is a strong nucleophile that can directly react with bromoacetamides to 5[5], thereby depleting the probe. Therefore, Dithiothreitol (DTT) must be used for the initial reduction, followed by strict desalting to remove the DTT (which contains competing thiols) prior to introducing the probe.

ExpWorkflow Prep 1. Protein Reduction Reduce disulfides with DTT (10 mM). Desalt to remove excess DTT. Reaction 2. Covalent Labeling Add Probe (10-20x excess) in DMSO. Incubate in HEPES pH 7.5 (1-2h, RT). Prep->Reaction Quench 3. Reaction Quenching Add excess DTT (20 mM) for 15 min to scavenge unreacted probe. Reaction->Quench Digest 4. Proteolytic Digestion Trypsinize overnight at 37°C. Quench->Digest Analysis 5. LC-MS/MS Analysis Identify +232.12 Da mass shift on target cysteine residues. Digest->Analysis

Figure 2: Self-validating experimental workflow for site-selective cysteine alkylation.

Step-by-Step Protocol

Phase 1: Protein Solubilization and Reduction

  • Solubilization : Dissolve the target protein in a compatible, amine-free buffer (e.g., 100 mM HEPES or Phosphate, pH 7.5) to a concentration of 1 mg/mL. Note: Avoid Tris buffer if possible, as its primary amine can act as a weak competitor over long incubations.

  • Reduction : Add DTT to a final concentration of 10 mM. Incubate at 37°C for 30 minutes to fully reduce disulfide bonds.

  • Desalting (Crucial) : Pass the reduced protein through a pre-equilibrated Zeba spin desalting column (or equivalent) to remove excess DTT.

Phase 2: Covalent Labeling 4. Probe Preparation : Reconstitute 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide in anhydrous DMSO. The hydrophobic tert-butyl group necessitates an organic co-solvent to prevent aqueous precipitation. 5. Incubation : Add the probe to the desalted protein at a 10- to 20-fold molar excess. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation. Incubate in the dark at room temperature for 1–2 hours.

Phase 3: Quenching and Digestion 6. Quenching : Terminate the reaction by adding DTT or β -mercaptoethanol to a final concentration of 20 mM. Incubate for 15 minutes. This scavenges all unreacted bromoacetamide probe, preventing post-lysis artifacts. 7. Digestion : Dilute the sample (if denaturants like urea were used) and add Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

Phase 4: LC-MS/MS Analysis 8. Detection : Analyze the desalted peptides via high-resolution LC-MS/MS. Configure the search algorithm to identify a static or variable mass shift of +232.12 Da on cysteine residues, corresponding to the stable thioether adduct formed after the loss of HBr.

Troubleshooting & Optimization

  • Heterogeneity / Over-Alkylation : If mass spectrometry reveals multiple labeling sites (e.g., on lysine or histidine), the reaction conditions are too aggressive. Solution : Lower the buffer pH to 7.0 to protonate competing amines, or reduce the probe's molar excess from 20x to 5x.

  • Probe Precipitation : If the reaction turns cloudy upon probe addition, the hydrophobic N-(tert-butyl)benzamide moiety is aggregating. Solution : Pre-dilute the probe in a slightly higher volume of DMSO, or add a mild non-ionic detergent (e.g., 0.01% Tween-20) to the reaction buffer.

References

  • Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents ResearchGate[Link]

  • Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs ResearchGate[Link]

  • Salt Effect Accelerates Site-Selective Cysteine Bioconjugation ACS Central Science[Link]

Sources

Exploratory

structural analogs of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide

Rational Design and Optimization of Structural Analogs of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide Executive Summary The molecule 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide represents a prototypical archite...

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Author: BenchChem Technical Support Team. Date: March 2026

Rational Design and Optimization of Structural Analogs of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide

Executive Summary

The molecule 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide represents a prototypical architecture in the field of covalent drug discovery. It is composed of a hydrophobic recognition element (the N-tert-butylbenzamide core) and a highly reactive electrophilic warhead (the 2-bromoacetamide group). While this specific scaffold is highly effective as an Activity-Based Protein Profiling (ABPP) probe to map the "ligandable cysteinome," its intrinsic pan-reactivity makes it unsuitable as a clinical therapeutic.

This technical guide provides a comprehensive framework for drug development professionals to rationally design structural analogs of this scaffold. By systematically attenuating the electrophilic warhead and optimizing the non-covalent binding interactions, researchers can transition this pan-reactive probe into a highly selective Targeted Covalent Inhibitor (TCI).

Deconstructing the Scaffold: Thermodynamics vs. Kinetics

The efficacy of a covalent inhibitor is defined by a two-step kinetic model:

E+I⇌E⋅I→E−I

Here, the initial reversible binding is governed by the inhibition constant ( Ki​ ), while the irreversible covalent bond formation is driven by the inactivation rate ( kinact​ ). The overall efficiency of the inhibitor is expressed as the ratio kinact​/Ki​ [1].

  • The Warhead (Kinetic Driver): The α -bromoacetamide group undergoes rapid SN​2 nucleophilic substitution with cysteine thiolates. Because bromine is an excellent leaving group, the intrinsic half-life of an α -bromoacetamide in a standard glutathione (GSH) reactivity assay is extremely short (~0.08 hours)[2]. This high reactivity drives a massive kinact​ , often overriding the need for strong non-covalent affinity, leading to off-target alkylation.

  • The Recognition Element (Thermodynamic Driver): The N-tert-butylbenzamide moiety provides the initial reversible affinity ( Ki​ ). The bulky, hydrophobic tert-butyl group is designed to anchor into deep hydrophobic pockets of the target protein, orienting the warhead toward the target nucleophile.

To develop viable therapeutic analogs, the design strategy must invert this dynamic: we must decrease kinact​ to prevent promiscuous binding while simultaneously decreasing Ki​ (increasing affinity) to ensure that the covalent reaction only occurs when the molecule is perfectly aligned within the target's active site[3].

G A Target Protein (Nucleophilic Cysteine) C Pre-Inhibition Complex (Non-Covalent Kd-driven) A->C B Covalent Probe (Bromoacetamide) B->C D Transition State (SN2 Attack) C->D Thiolate Attack E Covalent Adduct (Irreversible) D->E Bromide Leaving

Two-step mechanism of covalent inhibition via SN2 nucleophilic substitution by a cysteine thiolate.

Rational Design Strategy for Structural Analogs

Warhead Attenuation

The historical success of covalent drugs has led to a reassessment of their safety profiles, heavily emphasizing the need for tempered electrophilicity[3]. The purposeful addition of less reactive functional groups enables potent and selective inhibition without inducing haptenization or adverse immune responses[1].

  • Halogen Swapping: Replacing the bromine atom with a chlorine atom (yielding a chloroacetamide) significantly reduces the leaving group capability, increasing the GSH half-life to approximately 3.2 hours[2].

  • Michael Acceptors: Acrylamides are frequently used to replace α -haloacetamides to reduce toxicity and improve the therapeutic window[4]. This shifts the reaction mechanism from an SN​2 substitution to a conjugate (Michael) addition.

Recognition Element Optimization

To compensate for the reduced reactivity of an acrylamide warhead, the non-covalent affinity of the benzamide core must be enhanced.

  • Bioisosteric Replacement: The tert-butyl group can be replaced with an adamantyl group or a 3-(trifluoromethyl)phenyl moiety. These bulkier, highly lipophilic groups increase the buried surface area upon binding, lowering the Ki​ and driving the proximity effect required for the attenuated warhead to react.

  • Linker Geometry: Shifting the warhead from the para position to the meta position on the benzamide core alters the exit vector. This geometric tuning is critical for aligning the β -carbon of an acrylamide analog within 3.5 Å of the target cysteine sulfur atom.

G A Scaffold: 4-[(2-Bromoacetyl)amino] -N-(tert-butyl)benzamide B Warhead Attenuation (e.g., Acrylamide switch) A->B C Affinity Optimization (e.g., Adamantyl isostere) A->C D Chemical Synthesis (Amide Coupling & Acylation) B->D C->D E GSH Reactivity Assay (Intrinsic t1/2 measurement) D->E F Intact Protein MS (Adduct & Site Validation) E->F G Cellular ABPP (Off-target profiling) F->G

Workflow for optimizing the bromoacetamide scaffold into a selective targeted covalent inhibitor.

Quantitative Reactivity Profiles

The table below summarizes the structure-activity relationship (SAR) regarding the intrinsic reactivity of various warhead analogs derived from the parent scaffold.

ModificationWarhead ClassMechanismGSH t1/2​ (pH 7.4)Selectivity Profile
Bromoacetamide α -Haloacetamide SN​2 Alkylation~0.08 hPan-reactive (ABPP tool)
Chloroacetamide α -Haloacetamide SN​2 Alkylation~3.2 hModerate (Tool compound)
Acrylamide Michael AcceptorConjugate Addition>24 hHigh (Clinical candidate)
Vinyl Sulfonamide Michael AcceptorConjugate Addition>48 hVery High
Propionamide Alkyl Amide (Control)NoneStableN/A (Negative Control)

Self-Validating Experimental Workflows

To ensure scientific integrity and prevent false positives, every analog must be evaluated through a self-validating cascade. The protocols below detail the causality and methodology for validating these covalent probes.

Protocol A: Intrinsic Reactivity Profiling (GSH Assay)

Objective: Quantify the electrophilic reactivity of warhead analogs to ensure they are not indiscriminately reactive. Causality & Validation: By measuring the half-life against a model nucleophile (Glutathione), we establish a baseline reactivity. A non-reactive analog (propionamide) MUST be included as a negative control to prove that compound depletion is due to covalent adduction, not precipitation or non-covalent degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the synthesized analog in LC-MS grade DMSO.

  • Reaction Initiation: Dilute the compound to a final concentration of 100 µM in PBS (pH 7.4) containing 1 mM GSH. This 10-fold excess of GSH ensures pseudo-first-order kinetics. Include 100 µM of an internal standard (e.g., indomethacin).

  • Incubation: Incubate the mixture in a thermoshaker at 37°C.

  • Quenching: At predetermined time points (0, 1, 2, 4, 8, and 24 hours), aliquot 50 µL of the reaction mixture and immediately quench it by adding 50 µL of ice-cold acetonitrile containing 1% formic acid.

  • Clarification: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet any precipitated salts.

  • Analysis: Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound relative to the internal standard.

  • Data Processing: Plot ln(Remaining %) versus Time. The slope of the linear regression yields the observed rate constant ( kobs​ ), from which the half-life ( t1/2​=0.693/kobs​ ) is calculated.

Protocol B: Intact Protein Mass Spectrometry (Covalent Validation)

Objective: Confirm a 1:1 binding stoichiometry and absolute site-selectivity on the target protein. Causality & Validation: Proving a compound binds covalently is insufficient; one must prove it binds only to the intended residue. This assay requires testing both the Wild-Type (WT) protein and a Cys-to-Ser mutant. The mutant serves as a self-validating control to ensure the analog does not promiscuously alkylate other surface nucleophiles (e.g., lysines or histidines).

Step-by-Step Methodology:

  • Protein Preparation: Express and purify the target WT protein and the corresponding Cys-to-Ser mutant to >95% purity. Buffer exchange into 50 mM HEPES (pH 7.5), 150 mM NaCl.

  • Incubation: Incubate 5 µM of the protein with 50 µM of the analog (10-fold molar excess) at room temperature for 2 hours.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove all unreacted small molecules and non-covalently bound ligands.

  • MS Analysis: Inject the desalted protein into an ESI-TOF mass spectrometer coupled to a rapid C4 desalting column.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass.

  • Validation Criteria: The WT protein must exhibit a single mass shift corresponding exactly to the molecular weight of the warhead adduct (e.g., +119 Da for the acetamide core after bromide loss). The Cys-to-Ser mutant must show zero mass shift.

References

  • Boike, L. et al. "Advances in covalent drug discovery.
  • Singh, J. et al. "The resurgence of covalent drugs.
  • "Recent Advances in Covalent Drug Discovery." MDPI.
  • "The Development of Acrylamide-Based Inhibitors of DHHC Family Proteins." The University of Chicago.

Sources

Foundational

stability of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide in solution

The Solution Stability and Reactivity Profile of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide: A Technical Guide for Covalent Probe Development Introduction: The Architecture of a Covalent Probe In the landscape of t...

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Author: BenchChem Technical Support Team. Date: March 2026

The Solution Stability and Reactivity Profile of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide: A Technical Guide for Covalent Probe Development

Introduction: The Architecture of a Covalent Probe

In the landscape of targeted covalent inhibitors (TCIs), 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide represents a highly specialized chemical tool. The molecule is bipartite: the N-(tert-butyl)benzamide moiety functions as a hydrophobic recognition scaffold (frequently utilized in targeting kinases or epigenetic readers), while the 2-bromoacetamide group serves as an electrophilic warhead.

Unlike non-covalent inhibitors that rely purely on equilibrium thermodynamics, this compound is designed to form a permanent, irreversible thioether bond with a target cysteine residue [1][1]. While maleimide-based warheads are notorious for premature degradation via retro-Michael reactions in vivo, bromoacetamides offer superior long-term adduct stability [2][2]. However, this electrophilic potency comes at the cost of solution stability. Understanding the precise degradation kinetics of the α -bromoamide in aqueous media is critical to preventing false negatives during in vitro screening.

Mechanistic Pathways of Solution Degradation

The is governed by competing nucleophilic reactions.

  • Aqueous Hydrolysis: In aqueous buffers, the α -carbon undergoes an S_N2 nucleophilic attack by water or hydroxide ions, displacing the bromide leaving group to yield an inactive hydroxyacetamide. Because this is a base-catalyzed process, the hydrolysis rate accelerates exponentially as the pH rises above 7.5 [3][3].

  • Buffer-Induced Scavenging: The warhead is highly susceptible to off-target alkylation by common buffer additives. Reducing agents like dithiothreitol (DTT) or β -mercaptoethanol will rapidly scavenge the bromoacetamide, while primary amine buffers (e.g., Tris) can cause slow, progressive inactivation [4][4].

G A 4-[(2-Bromoacetyl)amino]- N-(tert-butyl)benzamide B Target Cysteine (Desired Pathway) A->B pH 7.5-8.5 D Aqueous Hydrolysis (Off-Target) A->D High pH / H2O F Buffer Nucleophiles (e.g., DTT, Tris) A->F Storage / Buffer C Stable Thioether Adduct (Irreversible) B->C SN2 Alkylation E Hydroxyacetamide (Inactive) D->E Halide Displacement G Quenched Adduct (Inactive) F->G Competitive Alkylation

Figure 1: Competing degradation pathways vs. target engagement of the bromoacetamide warhead.

Quantitative Stability Profiling

The reactivity of the α -haloacetamide is tunable but inherently transient in physiological buffers. The table below synthesizes the kinetic parameters and stability metrics associated with the bromoacetamide warhead.

ParameterConditionObserved Metric / Effect
Intrinsic Half-Life ( t1/2​ ) pH 7.4, 37°CHighly activated α -bromoacetamides exhibit t1/2​≈0.08 hours, whereas structural hindrance can extend this [5][5].
Cysteine Reactivity pH 7.5 – 8.5Optimal. The pKa of cysteine thiols (~8.3) ensures sufficient thiolate anion formation for rapid S_N2 attack.
Lysine Cross-Reactivity pH > 8.5High risk. Elevated pH deprotonates primary amines, leading to off-target over-alkylation [6][6].
Adduct Stability PhysiologicalHighly Stable. Forms an irreversible thioether bond, immune to the retro-Michael cleavage seen in maleimides.

Causality in Experimental Choices: Building a Self-Validating System

To generate reliable biochemical data, researchers must engineer their assays around the compound's chemical vulnerabilities.

  • Why use anhydrous DMSO for stock solutions? Trace moisture in hygroscopic solvents initiates premature hydrolysis. Storing the compound in anhydrous DMSO at -20°C ensures the integrity of the S_N2 leaving group prior to assay initiation [3][3].

  • Why strictly control the pH window (7.5–8.5)? This specific range represents a thermodynamic compromise. Below pH 7.5, the target cysteine is predominantly protonated, stalling the desired alkylation. Above pH 8.5, base-catalyzed hydrolysis of the warhead outpaces target engagement, resulting in apparent "loss of potency" in dose-response curves [4][4].

  • Why utilize massive DTT excess for quenching? In kinetic assays, the reaction must be halted instantaneously to capture an accurate snapshot of the compound's state. Adding a 20-fold molar excess of DTT outcompetes all other nucleophiles, instantly neutralizing the warhead and validating that no further degradation occurs during the LC-MS autosampler queue [6][6].

Self-Validating Experimental Protocols

The following methodologies are designed with internal controls to separate genuine target engagement from background aqueous degradation.

Protocol 1: LC-MS/MS Kinetic Stability Assay in Aqueous Buffers Objective: Determine the intrinsic half-life of the bromoacetamide in the absence of target protein.

  • Preparation: Prepare a 10 mM stock of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide in anhydrous DMSO.

  • Baseline Establishment (T=0): Spike an internal standard (e.g., a stable isotope-labeled benzamide) into the stock to validate LC-MS injection consistency.

  • Incubation: Dilute the stock to 10 μ M in 50 mM HEPES buffer (pH 7.4, 37°C). Crucial Control: Ensure the buffer is strictly free of DTT, BME, or primary amines.

  • Time-Course Sampling: At intervals (0, 15, 30, 60, 120, 240 mins), extract 50 μ L aliquots.

  • Quenching: Immediately inject the aliquot into 50 μ L of a quenching solution (1% Formic Acid in Acetonitrile containing 20 mM DTT). The acid drops the pH to halt base-catalyzed hydrolysis, while DTT scavenges any remaining active warhead.

  • Analysis: Quantify the ratio of intact parent mass (m/z ~313.2) vs. the hydroxyacetamide degradant using LC-MS/MS.

Protocol 2: Thiol-Reactivity and Over-Alkylation Assessment Objective: Verify 1:1 stoichiometric labeling and rule out off-target lysine modification.

  • Peptide Incubation: Incubate 50 μ M of a model cysteine-containing peptide with a 5-fold molar excess (250 μ M) of the compound in 50 mM Phosphate buffer (pH 8.2).

  • Parallel Control: Run a parallel reaction using a peptide where cysteine is mutated to alanine to establish the baseline rate of off-target (lysine/histidine) alkylation.

  • Kinetic Quench: Quench aliquots at specific time points using 2 M DTT.

  • Mass Validation: Analyze via LC-MS to confirm the presence of a single +233 Da mass shift (loss of HBr upon thioether formation) and the absence of +466 Da (di-alkylation) peaks.

Workflow N1 Anhydrous Stock (DMSO, -20°C) N2 Buffer Dilution (pH 7.4 - 8.5) N1->N2 N3 37°C Incubation (Time-Course) N2->N3 N4 Acid/DTT Quench (Halt Hydrolysis) N3->N4 N5 LC-MS/MS (Quantify Intact Mass) N4->N5

Figure 2: Self-validating LC-MS/MS workflow for profiling bromoacetamide kinetic stability.

References

  • BenchChem. "stability comparison of thioether bond from bromoacetamide and maleimide adducts". BenchChem.
  • BenchChem. "Common side reactions with Bromoacetamido-PEG8-Boc and how to avoid them". BenchChem.
  • BenchChem. "The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide". BenchChem.
  • MDPI. "Recent Advances in Covalent Drug Discovery". MDPI.
  • BenchChem.
  • BenchChem. "Technical Support Center: Bromoacetamide-Thiol Reactions". BenchChem.

Sources

Protocols & Analytical Methods

Method

Application Note: Mass Spectrometry Analysis of Proteins Modified by 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide

Target Audience: Researchers, analytical scientists, and drug development professionals specializing in chemoproteomics, fragment-based drug discovery (FBDD), and targeted covalent inhibitors (TCIs). Introduction & Chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals specializing in chemoproteomics, fragment-based drug discovery (FBDD), and targeted covalent inhibitors (TCIs).

Introduction & Chemical Rationale

The resurgence of covalent drug discovery has been driven by the ability to target shallow, cryptic, or previously "undruggable" protein pockets. Central to this paradigm is the use of electrophilic fragment libraries to map ligandable cysteines across the proteome[1].

The compound 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide (hereafter referred to as Probe-BABB ) represents a highly optimized covalent fragment architecture. It consists of two functional domains that dictate its two-step binding kinetics:

  • The Affinity Determinant (N-(tert-butyl)benzamide): A hydrophobic pharmacophore that drives the initial reversible binding event ( Ki​ ), directing the probe to specific protein pockets.

  • The Electrophilic Warhead (2-Bromoacetamide): A "soft" electrophile that undergoes a bimolecular nucleophilic substitution ( SN​2 ) reaction with the thiolate anion of a proximal cysteine residue, forming a stable, irreversible thioether bond ( kinact​ )[2].

Causality in Warhead Selection: Haloacetamides exhibit a well-defined reactivity gradient: Iodoacetamide > Bromoacetamide > Chloroacetamide[2]. While iodoacetamides are highly reactive and often indiscriminately label the proteome, bromoacetamides offer a "tunable" reactivity profile[3]. They are sufficiently stable to avoid excessive off-target alkylation but reactive enough to capture transiently open cryptic pockets during fragment screening[4].

To confidently map the binding site of Probe-BABB, a self-validating mass spectrometry (MS) workflow is required. This guide details a comprehensive protocol combining intact protein MS (to establish stoichiometry) and bottom-up LC-MS/MS (to pinpoint the exact site of modification)[5].

Kinetic Mechanism of Covalent Modification

Understanding the binding mechanism is critical for designing the MS experiment. Covalent modification by Probe-BABB follows a two-step kinetic model. The probe first binds non-covalently, followed by the irreversible formation of the thioether bond.

Mechanism Free Target Protein + Probe [E] + [I] Complex Non-Covalent Complex [E·I] Free->Complex K_i (Reversible Affinity) Adduct Covalent Adduct [E-I] Complex->Adduct k_inact (Irreversible Alkylation)

Caption: Two-step kinetic model of covalent inhibition demonstrating initial affinity followed by irreversible adduct formation.

Experimental Design & Causality

A robust chemoproteomic protocol must be a self-validating system . To ensure that the observed MS signals are genuine covalent modifications rather than artifacts, the following causal design choices are integrated into this protocol:

  • pH Optimization (pH 7.5–8.0): The SN​2 reaction requires the target cysteine to be in its deprotonated thiolate form ( S− ). Because the intrinsic pKa​ of a typical cysteine is ~8.3, maintaining the buffer at pH 7.5–8.0 ensures a sufficient population of reactive thiolates without accelerating the aqueous hydrolysis of the bromoacetamide warhead[2].

  • Differential Alkylation (The "Chase" Step): After labeling with Probe-BABB, all unreacted cysteines must be capped with standard Iodoacetamide (IAM). This prevents disulfide scrambling during tryptic digestion and provides a binary MS readout: a cysteine is either modified by the probe (+232.1212 Da) or by IAM (+57.0215 Da).

  • Heat-Denatured Control: A parallel sample of heat-denatured protein is labeled with the probe. Since denaturation destroys the binding pocket (eliminating the Ki​ step), any labeling observed in this control represents non-specific, background reactivity.

Step-by-Step Methodologies

Protocol A: Intact Protein MS (Stoichiometry Validation)

Before performing resource-intensive bottom-up proteomics, intact MS is used to confirm target engagement and determine the number of probe molecules attached per protein.

  • Protein Preparation: Dilute recombinant target protein to 5 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.8).

  • Probe Incubation: Add Probe-BABB (from a 10 mM DMSO stock) to a final concentration of 50 µM (10-fold molar excess). Maintain final DMSO concentration 1% to prevent solvent-induced unfolding.

  • Reaction: Incubate at 25°C for 2 hours.

  • Desalting: Remove unreacted probe using a Zeba Spin Desalting Column (7K MWCO) pre-equilibrated with MS-grade water containing 0.1% Formic Acid (FA).

  • LC-MS Analysis: Inject 1 µg of the desalted protein onto a C4 analytical column coupled to a high-resolution Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Deconvolution: Use intact mass deconvolution software (e.g., BioPharma Finder or UniDec) to calculate the intact mass. Look for a mass shift of +232.12 Da per labeling event.

Protocol B: Bottom-Up LC-MS/MS (Site Identification)

Once stoichiometry is confirmed, proceed to peptide mapping to identify the specific ligandable cysteine.

Workflow P Native Protein Sample (5 µM in pH 7.8 Buffer) L Probe Labeling (50 µM Probe-BABB, 2h, 25°C) P->L Q Denaturation & Reduction (8M Urea, 10 mM DTT, 30 min, 37°C) L->Q A Differential Alkylation (20 mM Iodoacetamide, 45 min, Dark) Q->A D Proteolytic Digestion (Trypsin, 1:50 w/w, Overnight, 37°C) A->D M LC-MS/MS Analysis (High-Resolution DDA/DIA) D->M I Database Search & Validation (Identify +232.1212 Da Cys Shift) M->I

Caption: Self-validating chemoproteomic workflow for mapping covalent modification sites.

  • Labeling: Repeat steps 1-3 from Protocol A.

  • Denaturation & Reduction: Add solid Urea to a final concentration of 8 M. Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 30 minutes to reduce all disulfide bonds.

  • Differential Alkylation: Add Iodoacetamide (IAM) to a final concentration of 20 mM. Incubate at room temperature in the dark for 45 minutes. Causality note: This step permanently caps all cysteines that were not engaged by Probe-BABB.

  • Quenching: Add DTT to 10 mM to quench unreacted IAM.

  • Digestion: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to 1 M. Add MS-grade Trypsin at a 1:50 (enzyme:protein) weight ratio. Digest overnight at 37°C.

  • Peptide Cleanup: Acidify the digest with 1% Trifluoroacetic acid (TFA) and desalt using C18 StageTips or Sep-Pak cartridges. Elute in 80% Acetonitrile/0.1% FA, dry under vacuum, and resuspend in 0.1% FA for LC-MS/MS.

Data Presentation & Analysis Parameters

To accurately identify the modified peptides, the exact monoisotopic mass of the Probe-BABB adduct must be calculated.

Adduct Mass Derivation:

  • Intact Probe Formula: C13​H17​BrN2​O2​

  • Leaving Group: Hydrobromic acid ( HBr )

  • Covalent Adduct Formula added to Cysteine: C13​H16​N2​O2​

  • Exact Monoisotopic Mass Shift: 232.1212 Da

Configure your proteomics search engine (e.g., MaxQuant, Proteome Discoverer, or MSFragger) using the parameters outlined in the tables below.

Table 1: LC-MS/MS Acquisition Parameters
ParameterSettingRationale
LC Gradient 2–35% Buffer B over 60 minEnsures adequate separation of hydrophobic, probe-modified peptides.
MS1 Resolution 120,000 (at m/z 200)High mass accuracy is required to distinguish the probe adduct from isobaric background noise.
MS2 Resolution 30,000Provides sufficient resolution to assign fragment ions unambiguously.
Fragmentation HCD (Normalized CE: 28%)Higher-energy collisional dissociation yields robust b- and y-ion series for peptide sequencing.
Dynamic Exclusion 30 secondsPrevents repeated sequencing of highly abundant un-modified peptides.
Table 2: Database Search Modification Parameters
Modification NameTarget ResidueMass Shift (Da)Type
Carbamidomethylation Cysteine (C)+57.0215Fixed (Unreacted cysteines capped by IAM)
BABB-Alkylation Cysteine (C)+232.1212Variable (Cysteines modified by the probe)
Oxidation Methionine (M)+15.9949Variable (Common sample prep artifact)
N-term Acetylation Protein N-term+42.0106Variable (Biological modification)

Note: In the search engine, ensure that the maximum number of variable modifications per peptide is set to at least 3 to account for peptides containing multiple cysteines or oxidized methionines.

Conclusion

By leveraging the tunable reactivity of the bromoacetamide warhead[2] and the directing affinity of the N-(tert-butyl)benzamide moiety, Probe-BABB serves as a highly effective tool for mapping ligandable cysteines. The combination of intact mass stoichiometry and differential alkylation-based bottom-up LC-MS/MS provides a rigorous, self-validating framework for confirming covalent target engagement in fragment-based drug discovery[1],[5].

References

  • "Recent Advances in Covalent Drug Discovery - PMC - NIH", nih.gov.
  • "A Comparative Guide to the Kinetic Analysis of Bromoacetyl Chloride and Thiol Reactions - Benchchem", benchchem.com.
  • "(PDF) Monohalogenated acetamide-induced cellular stress and genotoxicity are related to electrophilic softness and thiol/thiolate reactivity - ResearchGate", researchgate.net.
  • "2-Bromoacrylamide | 70321-36-7 | Benchchem", benchchem.com.
  • "Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations", researchgate.net.

Sources

Application

Application Note: High-Resolution Identification of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide Adduction Sites via LC-MS/MS

Target Audience: Researchers, analytical scientists, and drug development professionals specializing in covalent ligand discovery, activity-based protein profiling (ABPP), and mass spectrometry-based proteomics. Introduc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals specializing in covalent ligand discovery, activity-based protein profiling (ABPP), and mass spectrometry-based proteomics.

Introduction & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) and activity-based probes relies heavily on mapping the exact amino acid residues engaged by electrophilic warheads. The compound 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide is a prototypical covalent probe. It utilizes the N-(tert-butyl)benzamide moiety as a recognition element to anchor into specific protein binding pockets, while the bromoacetamide group serves as the reactive electrophilic warhead.

Expertise & Experience: The Causality of Electrophile Selection Haloacetamides are classic alkylating agents, but the choice of the halogen dictates reaction kinetics and selectivity. Bromoacetamides are "softer" and generally exhibit slower, more controlled reactivity compared to highly reactive iodoacetamides[1]. This tempered reactivity makes bromoacetamides highly selective for low-pKa, hyper-reactive cysteines located within structured binding pockets, significantly reducing off-target background labeling across the proteome. While cysteine is the primary nucleophile, bromoacetamides can also alkylate histidine or lysine residues if they are optimally positioned within the target's microenvironment[2].

Trustworthiness: The Self-Validating Differential Alkylation System To confidently identify the adduction site, this protocol employs a "differential alkylation" strategy[3]. The target protein is first incubated with the bromoacetamide probe. Crucially, the unreacted probe is physically removed via precipitation before the protein is reduced. If a reducing agent like DTT is added while the probe is still present, the DTT will rapidly consume the probe, forming unwanted adducts and potentially leaving protein disulfides intact[4].

After precipitation and reduction, all remaining unmodified cysteines are deliberately alkylated with Iodoacetamide (IAM). This creates a self-validating, binary mass-shift system:

  • +232.1212 Da : Indicates the precise site of probe engagement.

  • +57.0215 Da : Indicates a native cysteine that was not engaged by the probe. Any peptide containing a cysteine without either modification indicates a failure in the sample preparation chemistry.

Experimental Workflow Visualization

G Protein Target Protein (Native Cysteines) Adduct Covalent Adduct (+232.12 Da) Protein->Adduct Incubation (pH 7.4, 2h) Probe 4-[(2-Bromoacetyl)amino]- N-(tert-butyl)benzamide Probe->Adduct Nucleophilic Substitution Precipitation Protein Precipitation (Remove Excess Probe) Adduct->Precipitation Chloroform/ Methanol Alkylation Reduction & Alkylation (IAM: +57.02 Da) Precipitation->Alkylation DTT then IAM Digestion Tryptic Digestion Alkylation->Digestion Trypsin (1:50) LCMS LC-MS/MS Analysis Digestion->LCMS C18 Desalting

Workflow for differential alkylation and LC-MS/MS identification of bromoacetamide adduction sites.

Step-by-Step Methodology

Phase 1: Covalent Labeling
  • Protein Preparation : Dilute the purified target protein (or complex lysate) to a concentration of 1–10 µM in a non-nucleophilic labeling buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Note: Avoid primary amine buffers like Tris if you suspect secondary adduction on histidine or lysine.

  • Probe Addition : Prepare a fresh 10 mM stock of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide in anhydrous DMSO. Add the probe to the protein solution to achieve a final concentration of 10–50 µM (ensuring a 10-fold molar excess). Keep the final DMSO concentration 2% v/v to prevent protein denaturation.

  • Incubation : Incubate the reaction mixture at room temperature for 1–2 hours with gentle agitation.

Phase 2: Quenching and Protein Precipitation (Wessel-Flügge Method)

Critical Step: Unreacted bromoacetamide must be removed prior to disulfide reduction to prevent the alkylation of the reducing agent and subsequent analytical artifacts.

  • To 100 µL of the labeling reaction, add 400 µL of LC-MS grade Methanol. Vortex vigorously for 10 seconds.

  • Add 100 µL of Chloroform. Vortex vigorously for 10 seconds.

  • Add 300 µL of LC-MS grade Water. Vortex vigorously for 10 seconds (the mixture will become cloudy).

  • Centrifuge at 14,000 × g for 5 minutes. The precipitated protein will form a tight, white disc at the aqueous/organic interface.

  • Carefully aspirate and discard the upper aqueous layer without disturbing the protein disc.

  • Add 400 µL of Methanol. Gently invert the tube 3 times to wash the pellet (do not vortex).

  • Centrifuge at 14,000 × g for 5 minutes. Discard the supernatant and air-dry the pellet for 5–10 minutes.

Phase 3: Differential Alkylation & Proteolytic Digestion
  • Denaturation : Resuspend the dried protein pellet in 50 µL of Denaturation Buffer (8 M Urea in 50 mM Ammonium Bicarbonate, pH 8.0).

  • Reduction : Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 30 minutes to reduce native disulfide bonds.

  • Differential Alkylation : Add Iodoacetamide (IAM) to a final concentration of 40 mM. Incubate at room temperature for 30 minutes in the dark . Note: Darkness prevents the generation of iodine radicals that cause off-target oxidation artifacts.

  • Dilution : Dilute the Urea concentration to 2 M by adding 150 µL of 50 mM Ammonium Bicarbonate.

  • Digestion : Add sequencing-grade modified Trypsin at a 1:50 (w/w) enzyme-to-protein ratio. Incubate overnight (12–16 hours) at 37°C.

  • Quenching : Stop the digestion by adding Formic Acid (FA) to a final concentration of 1% (v/v). Desalt the peptides using C18 StageTips or spin columns prior to MS analysis.

Quantitative Data Presentation & Acquisition Parameters

Table 1: LC Gradient Parameters (90-Minute Method)

Chromatographic separation should be performed on a nano-UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos or Q Exactive). Use a 50 cm C18 analytical column (75 µm ID, 2 µm particle size).

Time (min)% Buffer A (0.1% FA in H₂O)% Buffer B (0.1% FA in Acetonitrile)Flow Rate (nL/min)
0.0982300
5.0955300
65.06535300
75.02080300
80.02080300
81.0982300
90.0982300
Table 2: Mass Spectrometry & Adduct Search Parameters

During database searching (e.g., via MaxQuant, Proteome Discoverer, or MSFragger), it is critical to set both the probe adduct and the IAM alkylation as variable modifications to allow the search engine to accurately map the differential states of the cysteines.

Modification TypeTarget Residue(s)Mass Shift (Da)Chemical Formula AddedPurpose
Probe Adduct Cysteine (C)*+232.1212C₁₃H₁₆N₂O₂Localization of covalent target engagement
Carbamidomethylation Cysteine (C)+57.0215C₂H₃NOIdentification of unmodified/native cysteines
Oxidation Methionine (M)+15.9949OMonitoring of common sample prep artifacts

*If sequence coverage of the probe adduct is unexpectedly low, expand the +232.1212 Da variable modification to include Histidine (H) and Lysine (K).

Bioinformatics & Data Interpretation

The exact monoisotopic mass shift of the 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide adduct is calculated by taking the exact mass of the parent probe (C₁₃H₁₇BrN₂O₂, ~312.047 Da) and subtracting the mass of the leaving group (HBr, ~80.926 Da) generated during the nucleophilic substitution reaction.

When reviewing the MS/MS spectra of the identified adducted peptides, look for robust b-ion and y-ion series flanking the modified residue. Because bromoacetamide-derived adducts form stable thioether linkages, the +232.1212 Da modification generally remains intact during Higher-energy C-trap Dissociation (HCD) fragmentation, allowing for high-confidence, single-amino-acid resolution of the binding site.

References

  • BenchChem.
  • Jiao, F., et al. "Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry". eScholarship, University of California.
  • Marotti, L. A., et al. "The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation".
  • Zhang, H., et al. "Mass Spectrometry-Based Protein Footprinting for Higher-Order Structure Analysis: Fundamentals and Applications".

Sources

Method

Application Note: Development and Validation of Covalent Inhibitors Utilizing the 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide Scaffold

Introduction & Scientific Rationale The deliberate design of targeted covalent inhibitors (TCIs) has seen a massive resurgence in modern drug discovery[1]. By forming a permanent bond with a specific nucleophilic residue...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The deliberate design of targeted covalent inhibitors (TCIs) has seen a massive resurgence in modern drug discovery[1]. By forming a permanent bond with a specific nucleophilic residue on a target protein, TCIs offer extended pharmacodynamics, high biochemical efficiency, and the ability to target shallow or "undruggable" pockets[2].

This application note details the development, synthesis, and validation of covalent inhibitors utilizing the 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide scaffold. This specific chemotype is engineered with two synergistic domains:

  • The Recognition Element (N-(tert-butyl)benzamide): This moiety provides robust hydrophobic contacts and hydrogen-bonding potential. The bulky tert-butyl group is ideal for anchoring the molecule into deep, lipophilic allosteric sites or kinase hinge regions, driving the initial non-covalent affinity ( KI​ ).

  • The Electrophilic Warhead (2-Bromoacetamide): While acrylamides are common in clinical candidates, alpha-halo amides like bromoacetamides serve as highly reactive, versatile warheads for mapping binding pockets and developing proof-of-concept tool compounds[3]. The unhindered alpha-carbon undergoes rapid SN​2 displacement by nucleophilic thiols (cysteine residues).

By optimizing the non-covalent interactions of the benzamide ring, researchers can effectively direct the highly reactive bromoacetamide warhead to a specific target cysteine, minimizing off-target toxicity[4].

Mechanism of Covalent Inactivation

Covalent inhibition using this scaffold follows a two-step kinetic mechanism. First, the inhibitor binds reversibly to the target protein, governed by the dissociation constant ( KI​ ). Once the reversible complex is formed, the target's nucleophilic cysteine thiolate is positioned in close proximity to the bromoacetamide group. A rapid SN​2 nucleophilic attack ensues, displacing the bromide ion and forming an irreversible thioether linkage, governed by the inactivation rate constant ( kinact​ ).

KineticMechanism Target Target Protein (Nucleophilic Cys-SH) Complex Reversible Complex [Protein · Inhibitor] (Governed by K_I) Target->Complex k_on Inhibitor Scaffold Inhibitor (Bromoacetamide) Inhibitor->Complex k_on Complex->Target k_off Covalent Covalent Adduct [Protein-Scaffold] + HBr (Governed by k_inact) Complex->Covalent k_inact (S_N2 Attack)

Two-step kinetic mechanism of targeted covalent inhibition via SN2 displacement.

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the development of TCIs requires a self-validating pipeline. The following protocols detail the synthesis of the scaffold and the subsequent biochemical assays required to prove irreversible target engagement.

Workflow Step1 1. Chemical Synthesis Bromoacetylation of Aniline Step2 2. Intact Protein LC-MS Validate +Mass Shift (Stoichiometry) Step1->Step2 Step3 3. Kinetic Characterization Determine k_inact and K_I Parameters Step2->Step3 Step4 4. Jump-Dilution Assay Confirm Irreversible Target Engagement Step3->Step4

End-to-end experimental workflow for validating bromoacetamide-based covalent inhibitors.

Protocol 1: Synthesis of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide

Objective: Selectively acylate the primary aniline without cross-reacting with the secondary benzamide nitrogen.

  • Preparation: Dissolve 4-amino-N-(tert-butyl)benzamide (1.0 eq, 5.0 mmol) in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 7.5 mmol).

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality Insight: Bromoacetylation is highly exothermic. Cooling the reaction prevents thermal degradation of the warhead and suppresses off-target bis-alkylation.

  • Acylation: Dissolve bromoacetyl bromide (1.1 eq, 5.5 mmol) in 5 mL of DCM and add dropwise to the reaction mixture over 20 minutes.

    • Causality Insight: Dropwise addition ensures the reactive electrophile is kept at a low steady-state concentration, driving regioselective mono-acylation at the more nucleophilic aniline nitrogen.

  • Workup: Stir for 2 hours while allowing the mixture to warm to room temperature. Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the target scaffold as a crystalline solid.

Protocol 2: Intact Protein LC-MS (Target Engagement Validation)

Objective: Confirm 1:1 binding stoichiometry and validate the covalent nature of the interaction.

  • Protein Preparation: Dilute recombinant target protein (containing the target cysteine) to a final concentration of 2 µM in an amine-free, thiol-free assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Causality Insight: Buffers containing Tris (primary amine) or DTT/mercaptoethanol (thiols) will directly react with the bromoacetamide warhead, resulting in false negatives.

  • Incubation: Add the synthesized inhibitor to a final concentration of 20 µM (10-fold molar excess). Incubate at 25 °C.

  • Time-Course Quenching: Remove 10 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot by adding 1% formic acid (final concentration).

    • Causality Insight: Formic acid rapidly drops the pH to <4. This protonates the target cysteine thiolate (pKa ~8.5), instantly halting the SN​2 nucleophilic attack and freezing the reaction for accurate kinetic snapshots.

  • Analysis: Analyze via LC-TOF-MS.

  • Validation Check: Deconvolute the intact mass spectra. A successful covalent modification will show a time-dependent depletion of the wild-type protein mass and the appearance of a new peak corresponding to [Protein Mass] + 232.1 Da (The molecular weight of the scaffold minus the leaving HBr group).

Protocol 3: Jump-Dilution Assay (Irreversibility Confirmation)

Objective: Differentiate true covalent inhibition from tight-binding reversible inhibition.

  • Pre-incubation: Incubate the target enzyme (100x assay concentration) with the inhibitor (10x KI​ ) for 60 minutes to ensure complete complex formation.

  • Jump-Dilution: Dilute the reaction mixture 100-fold into an assay buffer containing a saturating concentration of the enzyme's fluorogenic substrate.

  • Monitoring: Continuously monitor fluorescence over 2 hours.

    • Causality Insight: This is a self-validating system. If the inhibitor is reversible, the massive dilution will force the complex to dissociate, and enzymatic activity will slowly recover (yielding a curved progress curve). Because the bromoacetamide forms a permanent thioether bond, the enzyme remains fully inhibited post-dilution (yielding a flat line), unequivocally proving covalent target engagement.

Quantitative Data Presentation

Optimizing the non-covalent recognition element is the primary method for improving the overall efficiency ( kinact​/KI​ ) of a targeted covalent inhibitor. The table below demonstrates how substituting the benzamide ring of the scaffold impacts kinetic parameters against a model cysteine-containing target.

Table 1: Kinetic Parameters of Substituted 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide Derivatives

CompoundR-Substitution on Benzamide KI​ (µM) kinact​ (s⁻¹) kinact​/KI​ (M⁻¹s⁻¹)
1 (Base Scaffold) -H12.50.0045360
2 3-Fluoro4.20.00511,214
3 4-Methoxy28.00.002278
4 3-Trifluoromethyl1.80.00683,777

Data Interpretation: The intrinsic reactivity of the bromoacetamide warhead ( kinact​ ) remains relatively stable across derivatives. However, adding lipophilic, electron-withdrawing groups (e.g., 3-CF₃) to the benzamide ring drastically improves non-covalent anchoring (lowering KI​ ). This enhanced anchoring drives a 10-fold increase in overall covalent efficiency ( kinact​/KI​ ), illustrating the principle that potent covalent drugs are driven by non-covalent affinity[3].

References[1] Title: The resurgence of covalent drugs. Source: PubMed - NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP5D7kHWpbGspBSVMoef7Z7uyUtF_HlgaW7n9vQF7cKL0J4cgGODQ5N2bmRB12m0t9WK-4jP58nE5VXOIq551rkeMAaBoZ9oceTFZA2mydV33OY3twS3EEfRc1Ck9Tx-joGek=[2] Title: Targeted Covalent Inhibitors for Drug Design. Source: PubMed - NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1wJeY4WNh1chJMeCVz0uKYBqF5-1DwTZIvvug1N0G7lx65jbbj2zerJka0GNi2p1i56WyuNGWZDg-yKqRJHwcZBQGU3bqB6cAt0Kf-DaUpD_GH0FMNoI6VA9Q2SK99INJVNM=[4] Title: 10 years into the resurgence of covalent drugs. Source: PMC - NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTsi2ueU40yAjDN16vfrxSFwfcg3e8inl27jGTR_LzOAVn5nrwz8PZXh-x_ad_i8DLKmdc-J4UMt1OkxqRVOh4OmMfMkngrr7jt3igLfgktscQRlnhIuwnEnatH6SVVHwAxfLmr1qaMQZMbw==[3] Title: Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. Source: Taylor & Francis. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjyrQHJjfB2rcsCvc7srvASqVj9GXArBUSHrpfAfDCzR8HDf_RBuFO6EXL_9FPhTDh7ZzAW_E1tgL2VDacpRKRRCmHU5Y_tlp9kzX0Qoj7GVn7b8XXuQRBOmPO7TkkvgQPROLmaSpD0RqHtzEb3VK5eEAw

Sources

Application

LC-MS/MS workflow for peptides modified by 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide

Target Probe: 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide Application: Covalent Drug Discovery, Target Engagement, and Chemical Proteomics Introduction and Mechanistic Rationale The resurgence of covalent drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Probe: 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide Application: Covalent Drug Discovery, Target Engagement, and Chemical Proteomics

Introduction and Mechanistic Rationale

The resurgence of covalent drug discovery is driven by the ability of targeted electrophiles to achieve complete target occupancy, prolonged efficacy, and unique selectivity profiles[1]. Among the arsenal of reactive warheads, bromoacetamides represent a premier class of electrophiles widely utilized in targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP). They exhibit a highly favorable reactivity profile toward nucleophilic residues, predominantly the thiolate group of cysteine[2][3].

This application note details a comprehensive, self-validating LC-MS/MS peptide mapping workflow designed to characterize proteins modified by 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide . This specific probe couples a reactive bromoacetamide warhead to a hydrophobic N-(tert-butyl)benzamide moiety. It serves as an excellent model for evaluating lipophilic covalent fragment binding. The protocol provided below establishes a rigorous framework to unambiguously identify the site of modification, calculate the precise mass shift, and quantify target occupancy using label-free mass spectrometry[4].

Reaction Logic and Mass Shift Calculation

The covalent attachment proceeds via an SN​2 nucleophilic substitution. The nucleophilic cysteine thiolate attacks the alpha-carbon of the bromoacetamide warhead, irreversibly displacing the bromide leaving group.

  • Probe Formula: C13​H17​BrN2​O2​ (Monoisotopic Mass: 312.0472 Da)

  • Leaving Group: HBr

  • Adduct Formula Added to Protein: C13​H16​N2​O2​

  • Exact Monoisotopic Mass Shift: +232.1212 Da

Mechanism Target Target Protein Free Cys (-SH) Reaction SN2 Alkylation (- HBr) Target->Reaction Probe Electrophilic Probe Bromoacetamide Probe->Reaction Adduct Covalent Adduct Mass Shift: +232.1212 Da Reaction->Adduct

Fig 1. SN2 covalent modification mechanism and resulting mass shift on target cysteine.

Experimental Workflow: Causality and Self-Validation

To ensure the trustworthiness of the peptide mapping results, the sample preparation must prevent artifactual modifications (off-target labeling during denaturation) and ensure the complete differential alkylation of unoccupied cysteines.

Step-by-Step Methodology

Step 1: Intact Protein Labeling and Quenching

  • Incubate the target protein (e.g., 1–10 µM) with the probe at varying molar excesses (e.g., 1x, 5x, 10x) in a physiologically relevant buffer (50 mM HEPES, 150 mM NaCl, pH 7.4) for 1–2 hours at 37°C.

  • Expert Insight: Avoid primary amine-containing buffers like Tris. While bromoacetamides are highly cysteine-selective, high concentrations in amine buffers can lead to off-target quenching.

  • Critical Step: Terminate the reaction via Chloroform/Methanol protein precipitation. Causality: Failing to remove the unreacted probe before denaturation will result in the unfolding of the protein and the artifactual labeling of previously buried, non-target cysteines[3].

Step 2: Denaturation and Reduction

  • Resuspend the precipitated protein pellet in 8 M Urea or 6 M Guanidine HCl in 50 mM ammonium bicarbonate (pH 8.0).

  • Reduce disulfide bonds using 5 mM TCEP for 30 minutes at 37°C.

  • Expert Insight: TCEP is strictly preferred over DTT for covalent workflows. If trace amounts of the bromoacetamide probe survived precipitation, DTT (which contains two highly reactive thiols) will aggressively react with it, creating complex cross-linked adducts that severely complicate the MS1 background.

Step 3: Differential Alkylation (The Self-Validating Step)

  • Add Iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark for 30 minutes at room temperature.

  • Expert Insight: This step is the cornerstone of the assay's internal validation. IAA caps all unmodified cysteines with a carbamidomethyl group (+57.0215 Da). During data analysis, a specific cysteine residue will either possess the probe adduct (+232.1212 Da) OR the IAA adduct (+57.0215 Da). The stoichiometric depletion of the +57 Da peptide directly correlates with the appearance of the +232 Da peptide, allowing for highly accurate quantification of target occupancy[1][4].

Step 4: Proteolytic Digestion and Desalting

  • Dilute the chaotropic agent (Urea/GuHCl) to <1 M using 50 mM ammonium bicarbonate to restore protease activity.

  • Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight (12-16 hours) at 37°C.

  • Quench the digestion by adding Formic Acid (FA) to a final concentration of 1% (pH < 3).

  • Desalt the peptides using C18 StageTips or spin columns prior to LC-MS/MS analysis.

Workflow A 1. Intact Protein Labeling Incubation with Probe B 2. Precipitation & Denaturation Remove excess probe, unfold A->B C 3. Reduction (TCEP) Break disulfide bonds B->C D 4. Differential Alkylation (IAA) Cap free Cys (+57.02 Da) C->D E 5. Tryptic Digestion Generate peptides D->E F 6. LC-MS/MS Acquisition HCD Fragmentation E->F G 7. Bioinformatics Search +232.12 Da on Cys F->G

Fig 2. Step-by-step sample preparation and LC-MS/MS workflow for covalent adduct mapping.

LC-MS/MS Acquisition Parameters

High-resolution, accurate-mass (HRAM) mass spectrometry is mandatory for the unambiguous assignment of covalent modifications[5].

  • Chromatography: Reverse-phase C18 analytical column (e.g., 75 µm x 25 cm, 2 µm particle size).

    • Mobile Phase A: 0.1% FA in LC-MS grade water.

    • Mobile Phase B: 0.1% FA in Acetonitrile.

    • Gradient: A 60–90 minute gradient is recommended. Expert Insight: The hydrophobic N-(tert-butyl)benzamide moiety significantly increases the retention time (RT) of the modified peptide compared to its wild-type counterpart. Ensure the LC gradient extends to at least 45–55% Mobile Phase B to successfully elute these highly lipophilic adducts.

  • Mass Spectrometry (Orbitrap/Q-TOF):

    • MS1 Resolution: 70,000 or 120,000 (at m/z 200) to ensure accurate precursor mass determination.

    • MS2 Resolution: 17,500 or 30,000.

    • Fragmentation: Higher-energy collisional dissociation (HCD) with a normalized collision energy (NCE) stepped between 25–30%. This energy regime is optimal for generating robust b- and y-ion series while preserving the covalent bond between the cysteine sulfur and the probe's alpha-carbon[4].

Data Analysis and Quantitative Summary

Raw data should be processed using comprehensive proteomics search engines (e.g., Proteome Discoverer, MaxQuant, or Byonic). Tandem MS (MS/MS) is critical for pinpointing the exact amino acid modified; the b- and y-ion series will show a mass shift of +232.1212 Da for all fragment ions containing the modified residue[4].

Database Search Parameters:

  • Static Modification: None. (Do not set carbamidomethylation as static, as this will prevent the software from finding the probe-modified cysteines).

  • Variable Modifications:

    • Carbamidomethylation (C): +57.0215 Da

    • Probe Adduct (C, H, K): +232.1212 Da

    • Oxidation (M): +15.9949 Da

  • Mass Tolerance: Precursor 10 ppm; Fragment 0.02 Da.

Quantitative Data Presentation
ParameterUnmodified CysteineIAA-Alkylated CysteineProbe-Modified Cysteine
Modifying Reagent NoneIodoacetamide (IAA)4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide
Chemical Formula Added N/A C2​H3​NO C13​H16​N2​O2​
Monoisotopic Mass Shift 0.0000 Da+57.0215 Da+232.1212 Da
Hydrophobicity / LC Impact BaselineSlight decrease in RTSignificant increase in RT (lipophilic t-butyl)
Occupancy Calculation N/ARepresents Unoccupied TargetRepresents Occupied Target

Note: Target engagement (occupancy %) is calculated by taking the Extracted Ion Chromatogram (XIC) area of the Probe-Modified Peptide divided by the sum of the XIC areas of both the Probe-Modified and IAA-Alkylated peptides.

References

  • Peptide‐based covalent inhibitors of protein–protein interactions N
  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification Scholarly Publications Leiden University (N
  • Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques WuXi AppTec DMPK
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts MDPI (Pharmaceuticals)
  • Accelerating monoclonal antibody peptide mapping with high acquisition speed Orbitrap-based MS ThermoFisher Scientific

Sources

Method

experimental conditions for covalent labeling with 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide

Application Note & Technical Protocol: Covalent Labeling with 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide Executive Summary The development of targeted covalent inhibitors (TCIs) and activity-based probes relies hea...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol: Covalent Labeling with 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide

Executive Summary

The development of targeted covalent inhibitors (TCIs) and activity-based probes relies heavily on the precise tuning of electrophilic warheads and non-covalent recognition elements. 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide is a sophisticated chemical probe that combines an α -bromoacetamide electrophile with an N-(tert-butyl)benzamide pharmacophore. This guide provides a comprehensive, mechanistically grounded framework for utilizing this compound in covalent labeling, intact protein mass spectrometry, and Activity-Based Protein Profiling (ABPP).

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the thermodynamic and kinetic causality behind experimental choices to ensure your assays are robust, reproducible, and self-validating.

Mechanistic Grounding & Probe Architecture

Covalent labeling with this probe proceeds via a two-step mechanism. First, the N-(tert-butyl)benzamide moiety drives reversible, non-covalent affinity to the target protein's binding pocket (e.g., specific kinases, deacetylases, or bromodomains). This proximity effect drastically increases the local concentration of the warhead. Second, the α -bromoacetamide undergoes an irreversible SN​2 nucleophilic substitution with a spatially adjacent, deprotonated cysteine thiolate (Cys-S⁻), releasing a bromide ion and forming a stable thioether adduct[1].

Mechanism Target Target Protein (Cys-SH) Complex Non-Covalent Complex [E · I] Target->Complex + Probe (Reversible) Adduct Covalent Adduct [E - I] Complex->Adduct S_N2 Reaction (- HBr) Probe Bromoacetamide Probe (Electrophile) Probe->Complex

Two-step binding mechanism of targeted covalent inhibitors.
Warhead Reactivity vs. Specificity

The choice of a bromoacetamide over iodoacetamide or chloroacetamide is a deliberate kinetic compromise. While iodoacetamides are highly reactive, they often suffer from poor selectivity, modifying lysines and histidines at higher pH. Conversely, chloroacetamides are highly specific but react slowly. The α -bromoacetamide offers an optimal "Goldilocks" reactivity profile, providing rapid kinetics (half-life of ~0.08 h in GSH assays) while maintaining strict chemoselectivity for cysteines at physiological pH[2],[3].

Table 1: Comparative Reactivity of Haloacetamide Warheads

Warhead Type Relative Reactivity Specificity for Cysteine Typical Half-Life (GSH Assay) Optimal pH Range
Iodoacetamide High Low (cross-reacts with Lys/His) < 0.05 h 7.5 - 8.5
Bromoacetamide Intermediate High ~0.08 h 7.0 - 8.0

| Chloroacetamide | Low | Very High | ~3.2 h | 7.0 - 8.0 |

Critical Experimental Parameters

To establish a self-validating system, the experimental conditions must be tightly controlled to prevent artifactual labeling.

  • pH Optimization: The intrinsic pKa​ of a free cysteine is ~8.3, but microenvironments within protein binding pockets often depress this to 5.5–7.5. Labeling must be conducted between pH 7.0 and 8.0. Exceeding pH 8.0 risks deprotonating primary amines (Lysines), leading to off-target alkylation[3].

  • Buffer Selection: Avoid primary amine-containing buffers (e.g., Tris, Ammonium Bicarbonate) during the primary labeling phase, as they can act as competitive nucleophiles over long incubations. HEPES or PBS are the gold standards.

  • Reducing Agents: Disulfide bonds must be reduced to liberate free thiols. TCEP (Tris(2-carboxyethyl)phosphine) is mandatory. Unlike DTT or β -mercaptoethanol (BME), TCEP does not contain a free thiol and will not quench the bromoacetamide probe.

Table 2: Reagent Compatibility Matrix

Reagent Class Examples Compatibility Mechanistic Rationale
Buffers HEPES, PBS, MOPS Excellent Non-nucleophilic; maintains stable pH for thiolate formation.
Buffers Tris, AmBic Moderate/Poor Primary amines can compete for the electrophile at high concentrations.
Reductants TCEP Excellent Reduces disulfides without introducing competing free thiols.

| Reductants | DTT, BME, GSH | Incompatible | Free thiols will rapidly and irreversibly quench the warhead. |

Experimental Protocols

The following protocols are designed as self-validating workflows. Every experiment must include specific controls to prove that the observed mass shift or target engagement is driven by the intact electrophile.

Protocol A: In Vitro Covalent Labeling & Intact Protein MS

Objective: To confirm stoichiometric, 1:1 covalent adduct formation between the target recombinant protein and 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide.

System Validation Controls Required:

  • Vehicle Control: Protein + DMSO (Establishes baseline mass).

  • Pre-quenched Control: Probe pre-incubated with 50 mM DTT for 15 mins before addition to the protein. (Proves labeling requires an active electrophile).

Step-by-Step Methodology:

  • Protein Preparation: Buffer exchange the recombinant target protein into 50 mM HEPES, 150 mM NaCl, pH 7.4. Adjust protein concentration to 10 µM.

  • Reduction: Add TCEP to a final concentration of 1 mM. Incubate at room temperature (RT) for 30 minutes to ensure all active-site cysteines are in the reduced, reactive state.

  • Probe Preparation: Prepare a 10 mM stock of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide in 100% anhydrous DMSO.

  • Labeling Reaction: Add the probe to the protein solution to achieve a final concentration of 50 µM (5x molar excess). Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction at RT for 2 hours with gentle agitation.

  • Quenching: Terminate the reaction by adding DTT to a final concentration of 20 mM. Incubate for 15 minutes. This neutralizes any unreacted bromoacetamide[3].

  • Desalting & LC-MS Analysis: Desalt the sample using a Zeba Spin Desalting Column or C4 ZipTip to remove excess quenched probe and salts. Analyze via intact LC-MS (e.g., Q-TOF).

  • Data Interpretation: Look for a mass shift corresponding to the exact mass of the probe minus the mass of Hydrogen Bromide (HBr). A single mass shift indicates specific 1:1 labeling.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Objective: To assess the selectivity and target engagement of the probe within a complex cellular proteome.

Workflow Step1 1. Lysate Preparation (HEPES pH 7.4, 1 mM TCEP) Step2 2. Probe Incubation (1-10 µM Probe, 1-4h, RT) Step1->Step2 Step3 3. Reaction Quenching (Add 20 mM DTT/BME) Step2->Step3 Step4 4. Proteomic Processing (Trypsin Digestion / Desalting) Step3->Step4 Step5 5. LC-MS/MS Analysis (Identify Thioether Adducts) Step4->Step5

Step-by-step workflow for complex proteome covalent labeling and MS analysis.

Step-by-Step Methodology:

  • Lysate Generation: Lyse cells (e.g., HEK293T) in native lysis buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors without EDTA/DTT). Clarify by centrifugation at 20,000 x g for 15 mins.

  • Protein Normalization: Dilute the soluble proteome to exactly 2.0 mg/mL.

  • Dose-Dependent Labeling: Aliquot the lysate and treat with varying concentrations of the bromoacetamide probe (e.g., 0.1 µM, 1 µM, 10 µM) or DMSO vehicle for 2 hours at 37°C.

  • Click-Chemistry / Enrichment (If applicable): Note: If this specific probe lacks an alkyne handle, competitive ABPP is performed by chasing with a broad-spectrum, alkyne-tagged iodoacetamide (IA-alkyne) to label all remaining unreacted cysteines, followed by CuAAC click chemistry to a biotin-azide[4].

  • Denaturation & Digestion: Precipitate proteins using chloroform/methanol extraction. Resuspend the pellet in 8M Urea, reduce with TCEP, alkylate with iodoacetamide (to cap non-target cysteines), and digest overnight with Trypsin at 37°C[3].

  • Peptide Analysis: Analyze the resulting peptides via LC-MS/MS (Bottom-up proteomics). Quantify the depletion of the target cysteine's IA-alkyne signal in the probe-treated samples relative to the DMSO control.

References

  • Recent Advances in Covalent Drug Discovery Source: MDPI - Molecules URL
  • 2-Bromoacetamide: A Superior Reagent for Cysteine Alkylation in Advanced Research Applications Source: Benchchem Technical Resources URL
  • Source: Journal of the American Chemical Society (ACS)
  • Source: PubMed Central (PMC)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Minimizing Off-Target Labeling of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide

Welcome to the technical support center for 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this bromoacetyl-containing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this bromoacetyl-containing reagent for protein labeling. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to achieve high specificity and minimize off-target reactions in your experiments. By understanding the underlying chemical principles and optimizing key reaction parameters, you can ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs): The Chemistry of Specificity

This section addresses the fundamental principles governing the reactivity of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide, providing the causal framework for our experimental recommendations.

Q1: What is the primary molecular target for 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide?

The bromoacetyl moiety is a haloacetyl group, which is highly electrophilic. Its primary and intended target in proteins is the sulfhydryl (thiol) group of a cysteine (Cys) residue. The reaction proceeds via an SN2 nucleophilic substitution mechanism, where the deprotonated thiol (the thiolate anion, -S⁻) acts as a potent nucleophile, attacking the carbon atom bearing the bromine. This attack displaces the bromide ion and forms a highly stable, irreversible thioether bond.[1][2] For this reaction to be efficient, a significant population of cysteine residues must be in the more reactive thiolate form.

Q2: What are the most common off-target amino acid residues, and why do they react?

While highly reactive towards cysteine thiols, the bromoacetyl group can react with other nucleophilic amino acid side chains, particularly under non-optimal conditions. These side reactions compromise the specificity of the labeling experiment. The most common off-target residues are:

  • Histidine (His): The imidazole side chain of histidine is nucleophilic and can be alkylated by the bromoacetyl group. This reaction is highly dependent on pH, with reactivity increasing as the pH rises above the pKa of the imidazole ring (approx. 6.0), making the ring nitrogen a better nucleophile.[3]

  • Lysine (Lys): The ε-amino group of lysine's side chain can also be a target. However, this reaction is generally much slower than with cysteine or histidine. It only becomes a significant concern at higher pH values (typically > 9.0) where the amine group (-NH₃⁺) is deprotonated to its more nucleophilic form (-NH₂).[3]

  • Methionine (Met): The thioether side chain of methionine can be alkylated to form a sulfonium ion. This side reaction can occur even at neutral pH and is exacerbated by prolonged reaction times or a high molar excess of the labeling reagent.[3][4]

Q3: How does pH critically influence the specificity of the labeling reaction?

pH is the single most critical parameter for controlling the chemoselectivity of labeling with 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide. The protonation state of both the target and off-target nucleophiles is dictated by the pH of the reaction buffer, which in turn governs their reactivity.

  • Slightly Basic (pH 7.5–8.5): This range is optimal for targeting cysteine. The typical pKa of a cysteine thiol in a protein is around 8.3-8.6, so at this pH, a sufficient concentration of the highly reactive thiolate anion exists to drive the desired reaction efficiently.[2][3]

  • Neutral to Acidic (pH 6.0–7.0): In this range, cysteine becomes less reactive as it is predominantly in the protonated thiol form (-SH). Conversely, histidine (pKa ≈ 6.0) becomes deprotonated and thus more nucleophilic, increasing the likelihood of off-target labeling on histidine residues.[3]

  • Basic (pH > 9.0): At high pH, the ε-amino group of lysine (pKa ≈ 10.5) begins to deprotonate, significantly increasing its reactivity and leading to a higher risk of off-target modification of lysine residues.[3]

Amino AcidNucleophilic GroupTypical pKaOptimal pH for LabelingRisk of Off-Target Reaction
Cysteine Thiol (-SH)~8.3 - 8.67.5 - 8.5 Primary Target
Histidine Imidazole~6.0> 6.5High risk outside of optimal Cys range
Lysine ε-Amino (-NH₃⁺)~10.5> 9.0High risk at elevated pH
Methionine Thioether (-S-CH₃)N/ANeutral to BasicModerate risk, increases with time/excess reagent

Troubleshooting Guide: Diagnosing and Solving Labeling Issues

This section provides a structured approach to resolving common issues encountered during labeling experiments.

ProblemPotential Cause(s)Recommended Solution(s)
1. High Degree of Off-Target Labeling (confirmed by Mass Spectrometry) A. Reaction pH is too high: Favoring reaction with lysine or histidine.Verify and adjust buffer pH to the optimal range of 7.5-8.5. Perform a pH screening experiment (e.g., pH 7.0, 7.5, 8.0, 8.5) to find the best balance for your specific protein.[3]
B. Molar excess of reagent is too high: Driving reactions with less reactive nucleophiles.Perform a reagent titration. Start with a 10-fold molar excess and test lower ratios (e.g., 5-fold, 2-fold) to determine the minimum concentration required for sufficient on-target labeling.[3]
C. Reaction time is too long: Allowing slow side reactions (especially with methionine) to accumulate.Conduct a time-course experiment. Analyze samples at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) to identify the point where on-target labeling is maximized before significant off-target modification occurs. Quench the reaction promptly.[5]
2. Low or No Labeling of Target Cysteine A. Competing thiols in buffer: Reducing agents (DTT, β-mercaptoethanol) were not removed post-reduction.Ensure complete removal of reducing agents. Use a desalting column (e.g., G-25) or dialysis immediately before adding the bromoacetyl reagent.[3][6]
B. Suboptimal pH: The reaction buffer pH is too low (<7.2), so the cysteine thiol is not sufficiently deprotonated.Increase the buffer pH to the 7.5-8.5 range to increase the concentration of the reactive thiolate anion.[3]
C. Inaccessible cysteine residue: The target cysteine is buried within the protein's tertiary structure.Consider using a mild denaturant if it does not irreversibly harm the protein. If this is a recurring issue, protein engineering via site-directed mutagenesis to move the cysteine to a more accessible location may be necessary.
D. Reagent instability/hydrolysis: The bromoacetyl reagent stock solution is old or was prepared in an aqueous solvent.Always prepare the reagent stock solution fresh in an anhydrous solvent like DMSO or DMF immediately prior to use.[3]
3. Protein Precipitation During Reaction A. High concentration of organic solvent: Adding a large volume of the reagent stock (in DMSO/DMF) to the aqueous protein solution.Prepare a more concentrated stock solution of the bromoacetyl reagent so that the final concentration of the organic solvent in the reaction mixture is less than 10% (v/v). Add the reagent stock to the protein solution slowly while gently vortexing.[2]

Validated Experimental Protocols

These protocols provide a robust starting point for your experiments. Always perform small-scale optimizations for your specific protein of interest.

Protocol 1: Optimized Cysteine-Specific Protein Labeling

This workflow is designed to maximize labeling on the target cysteine residue while minimizing off-target modifications.

  • Protein Preparation: a. Dialyze the protein into an amine-free and thiol-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5 (Reaction Buffer). The EDTA is included to chelate divalent metals that can promote disulfide bond formation.[1] b. (If necessary) Reduction of Disulfides: If your protein contains disulfide bonds that need to be reduced to expose the target cysteine, incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. Note: TCEP is preferred over DTT as it does not contain a free thiol and is less likely to interfere if trace amounts remain. c. Crucial: Removal of Reducing Agent: Immediately before labeling, remove the reducing agent (TCEP/DTT) by passing the protein solution over a desalting column (e.g., Sephadex G-25) pre-equilibrated with ice-cold Reaction Buffer.[2][3]

  • Reagent Preparation: a. Immediately before use, dissolve 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Labeling Reaction: a. Add the bromoacetyl stock solution to the chilled protein solution to achieve a 10-fold molar excess of reagent over protein. This ratio should be optimized via titration for your specific system. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light, as haloacetyl compounds can be light-sensitive.[1][3]

  • Quenching the Reaction: a. Stop the reaction by adding a quenching reagent, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 50 mM. This will consume any unreacted bromoacetyl reagent.[3] b. Incubate for 30 minutes at room temperature.

  • Purification of Labeled Protein: a. Remove excess, unreacted reagent and the quenching agent using size-exclusion chromatography or extensive dialysis against a suitable storage buffer.

Protocol 2: Verification of Labeling Specificity by Mass Spectrometry

Mass spectrometry is the definitive method to confirm the site of modification and identify any off-target labeling events.

  • Sample Preparation: a. Take aliquots of both the unlabeled (control) and labeled protein samples. b. Denature the proteins in a buffer containing 8 M urea. c. Reduce any remaining disulfide bonds with DTT and alkylate all cysteines (both labeled and unlabeled) with a non-bromoacetyl reagent like iodoacetamide (IAM) to ensure uniform digestion. This step allows you to quantify the efficiency of the initial labeling reaction. d. Dilute the urea to < 2 M and digest the protein into peptides using a protease like trypsin overnight at 37°C.[2]

  • LC-MS/MS Analysis: a. Desalt the resulting peptide mixture using a C18 spin column.[2] b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Data Analysis: a. Use a database search algorithm to identify peptides. b. Search for the expected mass modification on cysteine residues corresponding to the addition of the 4-[(acetyl)amino]-N-(tert-butyl)benzamide group. c. Critically, perform a variable modification search for the same mass shift on histidine, lysine, and methionine residues to identify and quantify any off-target labeling events.[4]

Visualizations and Data Schematics

Workflow and Reaction Mechanisms

reaction_workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis Prot_Prep Protein Preparation (Buffer Exchange) Reduction Reduction (TCEP) (If needed) Prot_Prep->Reduction Desalting Desalting (Remove TCEP) Reduction->Desalting Labeling Labeling Reaction (pH 7.5-8.5, RT, 2h) Desalting->Labeling Reagent_Prep Prepare Fresh Reagent Stock (DMSO) Quench Quench Reaction (L-Cysteine) Labeling->Quench Purify Purification (SEC / Dialysis) Quench->Purify Analysis Characterization (Mass Spectrometry) Purify->Analysis

Caption: Optimized workflow for specific protein labeling.

reaction_mechanisms cluster_ontarget On-Target Reaction cluster_offtarget Off-Target Reactions Reagent Bromoacetyl Reagent Cys Cysteine (-S⁻) pH 7.5 - 8.5 Reagent->Cys His Histidine (Imidazole) pH > 6.5 Reagent->His Lys Lysine (-NH₂) pH > 9.0 Reagent->Lys Met Methionine (-S-CH₃) (Time Dependent) Reagent->Met Thioether Stable Thioether Bond (Desired Product) Cys->Thioether HIGHLY EFFICIENT Side_Product Alkylated Side-Products (Non-specific Labeling) His->Side_Product Moderate Rate Lys->Side_Product Slow Rate Met->Side_Product Very Slow Rate

Caption: On-target vs. off-target reaction pathways.

References

  • PubChem. (2026). 4-[(2-Bromoacetyl)amino]benzamide. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for - Rsc.org. Royal Society of Chemistry. [Link]

  • Zablocki, J. A., et al. (1991). N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. Bioconjugate Chemistry, 2(6), 443-451. [Link]

  • Fisher, L. W., et al. (1995). Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein. Bioconjugate Chemistry, 6(3), 327-334. [Link]

  • Gong, X., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 1-12. [Link]

  • Davies, S. S., & Roberts, L. J. (2011). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Cardiovascular research, 91(2), 293-301. [Link]

  • ResearchGate. (n.d.). Scheme 6. Synthesis of N-bromoacetyl arginine and subesquent reaction.... ResearchGate. [Link]

  • Joo, C., & Ha, T. (2012). Efficient Site-Specific Labeling of Proteins via Cysteines. Methods in molecular biology (Clifton, N.J.), 899, 149-158. [Link]

  • Klähn, M., et al. (2020). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(10), 2131-2143. [Link]

  • Lim, J. M., & Richards, O. C. (2017). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 28(7), 1437-1445. [Link]

  • Cerdà-Costa, N., & Guallar, V. (2012). pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4. PLoS computational biology, 8(11), e1002761. [Link]

  • Osko, J. D., et al. (2017). Acetanilide and bromoacetyl-lysine derivatives as activators for human histone deacetylase 8. Bioorganic & medicinal chemistry letters, 27(11), 2473-2477. [Link]

  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & cellular proteomics : MCP, 16(7), 1173-1187. [Link]

  • Sinchaikul, S., et al. (2001). Chemical Modification of Lysine and Histidine Residues in Gracilaria tenuistipitata Bromoperoxidase: Effect on Stability and. ScienceAsia, 27, 187-193. [Link]

  • Godfrin, P. D., et al. (2016). The pH and Concentration Dependence of Protein-Protein Interactions, Conformation, and Viscosity in Crowded Protein Solutions. The journal of physical chemistry. B, 120(2), 278-291. [Link]

  • Liko, I., et al. (2021). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Molecules (Basel, Switzerland), 26(22), 7015. [Link]

  • Zablocki, J. A., et al. (1992). Amino acid derivative and bromoacetyl modified peptides.
  • D'Este, E., & Schlick, T. (2013). Semi-Synthesis of Labeled Proteins for Spectroscopic Applications. International journal of molecular sciences, 14(1), 1034-1053. [Link]

  • Tedaldi, L. M., et al. (2012). Reversible protein affinity-labelling using bromomaleimide-based reagents. Organic & biomolecular chemistry, 10(30), 5707-5710. [Link]

  • Codreanu, S. G., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical chemistry, 87(5), 2991-2998. [Link]

  • Shargool, P. D., & Jain, J. C. (1985). Use of N-Bromoacetyl-l-ornithine to Study l-Ornithine and l-Arginine Biosynthesis in Soybean (Glycine max L.) Cell Cultures. Plant physiology, 78(4), 795-798. [Link]

  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173-1187. [Link]

  • Abberior Instruments. (n.d.). Protein labeling protocol. Abberior Instruments. [Link]

  • Hayes, E. T., et al. (2002). pH-dependent expression of periplasmic proteins and amino acid catabolism in Escherichia coli. Journal of bacteriology, 184(16), 4630-4639. [Link]

  • Macmillan Group. (n.d.). Current advances in photocatalytic proximity labeling. Princeton University. [Link]

  • Lu, K. Y., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert opinion on drug discovery, 16(1), 1-12. [Link]

  • Black, C., et al. (2025). pH-Dependent Protein Chemical Degradation as a Representation of Effective pH Around Proteins Within Polymer-Based Sustained Release Formulations. ResearchGate. [Link]

  • Johnson, D. S., et al. (2022). Drug interaction mapping with proximity dependent enzyme recruiting chimeras. bioRxiv. [Link]

  • Gong, X., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. [Link]

  • Beger, J., & Schiefer, H. (1970). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Journal für praktische Chemie, 312(3), 446-456. [Link]

  • Zablocki, J. A., et al. (1991). N.alpha.-(tert-butoxycarbonyl)-N.epsilon.-[N-(bromoacetyl)-.beta.-alanyl]-L-lysine: Its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. Bioconjugate Chemistry, 2(6), 443-451. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules (Basel, Switzerland), 28(5), 2269. [Link]

  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; FAQs for Quenching Aryl-Bromoacetamide Probes

Focus Compound: 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide and related electrophilic probes. Applications: Activity-Based Protein Profiling (ABPP), Covalent Ligand Screening, and Bioconjugation.

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide and related electrophilic probes. Applications: Activity-Based Protein Profiling (ABPP), Covalent Ligand Screening, and Bioconjugation.

Mechanistic Insight: The Causality of Quenching

4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide is a prototypical aryl-bromoacetamide probe. The bromoacetamide "warhead" is a potent electrophile that covalently modifies nucleophilic amino acids—predominantly cysteine thiols—via an irreversible SN​2 substitution mechanism.

Why do we quench? In a labeling reaction, the probe is typically introduced in molar excess relative to the target protein to drive reaction kinetics. If this excess is not neutralized (quenched) at a precise time point, the local depletion of highly reactive cysteines forces the remaining probe to react with lower-reactivity nucleophiles, such as lysine ε -amines, histidine imidazoles, or the protein N-terminus. This phenomenon, known as over-alkylation , destroys target specificity, introduces massive background noise in mass spectrometry (MS), and can induce protein aggregation[1].

Quenching relies on introducing a massive molar excess of a highly reactive, low-molecular-weight thiol to outcompete protein nucleophiles for the unreacted probe, rapidly halting the SN​2 reaction.

Workflow P Native Protein (Target Cysteines) Reaction Covalent Labeling (pH 7.5 - 8.0, 37°C) P->Reaction Probe 4-[(2-Bromoacetyl)amino]- N-(tert-butyl)benzamide Probe->Reaction Quench Add Quenching Agent (e.g., L-Cysteine, DTT) Reaction->Quench Halt SN2 rxn Stable Stable Target Adduct + Quenched Probe Quench->Stable Purify Desalting / Precipitation (Remove Excess) Stable->Purify Analyze LC-MS/MS or Downstream Assay Purify->Analyze

Fig 1: Covalent labeling and quenching workflow for bromoacetamide probes.

Troubleshooting Guides & FAQs

Q1: I am seeing significant off-target labeling (over-alkylation) of Lysine and Histidine residues in my LC-MS/MS data. How do I fix this? A: Over-alkylation occurs when the quenching step is kinetically too slow or thermodynamically insufficient.

  • Causality: The actual reactive species in the quenching reaction is the thiolate anion ( S− ), not the protonated thiol ( SH ). If the pH of your quenching buffer drops below 7.0, the concentration of the thiolate anion plummets, drastically slowing the quench rate and allowing the probe to react with amines.

  • Solution: Ensure a 50- to 100-fold molar excess of your quenching agent relative to the initial probe concentration. Buffer the reaction strictly between pH 7.5 and 8.0 . This ensures a sufficient population of reactive thiolate anions without accelerating base-catalyzed hydrolysis of the probe's amide bonds.

Q2: My protein precipitates immediately after adding DTT to quench the labeling reaction. What is happening? A: You are inadvertently destroying structural disulfide bonds.

  • Causality: Dithiothreitol (DTT) is a potent reducing agent. While it rapidly quenches bromoacetamides, it simultaneously reduces native intra- and intermolecular disulfide bonds. This leads to rapid protein unfolding, exposure of hydrophobic cores, and subsequent aggregation.

  • Solution: Switch to a non-reducing monothiol quencher like L-Cysteine . L-Cysteine effectively scavenges the electrophile while preserving structural disulfides and maintaining downstream tryptic digestion efficiency[1],[2].

Q3: How do I remove the quenched probe-thiol adduct before downstream click-chemistry or functional assays? A: The quenched adduct and excess free thiol will competitively interfere with downstream steps, particularly if you are utilizing secondary electrophiles or MS analysis.

  • Solution: Perform a chloroform-methanol precipitation or use a size-exclusion desalting column (e.g., PD-10) immediately after the 15-minute quench incubation. This physically separates the macromolecular protein from the small-molecule quenched probe and excess thiol[3].

Troubleshooting Start Quenching Issue Detected OverAlk Over-alkylation (Lys/His labeled) Start->OverAlk Precip Protein Precipitation (Loss of Structure) Start->Precip Interfere Downstream Assay Interference Start->Interfere FixAlk Increase Quencher to 50x Check pH (7.5-8.0) OverAlk->FixAlk FixPrecip Switch DTT to L-Cysteine (Preserve Disulfides) Precip->FixPrecip FixInterfere Perform Chloroform/MeOH Precipitation Interfere->FixInterfere

Fig 2: Decision tree for resolving common bromoacetamide quenching issues.

Standard Operating Protocol: A Self-Validating System

To ensure absolute reproducibility and prevent artifacts, follow this self-validating methodology for labeling and quenching with 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide.

Step 1: Reagent Preparation Dissolve the probe in anhydrous DMSO to a 10 mM stock immediately before use. Causality: Bromoacetamides are susceptible to slow hydrolysis in aqueous environments. Anhydrous DMSO prevents degradation, ensuring the molarity of your active probe is accurate.

Step 2: Covalent Labeling Dilute the probe into your protein sample (e.g., 10 µM final probe concentration in 50 mM HEPES, 150 mM NaCl, pH 7.5). Incubate for 1 hour at 37°C with gentle agitation.

Step 3: Targeted Quenching Add L-Cysteine to a final concentration of 5 mM (a 500-fold molar excess relative to the probe). Incubate for 15 minutes at room temperature. Causality: The massive molar excess shifts the reaction kinetics entirely toward the free L-Cysteine, instantly halting any further protein modification[2].

Step 4: Adduct Removal (Precipitation) To remove the quenched probe and excess L-Cysteine, perform a chloroform-methanol precipitation[3]:

  • Add 4 volumes of cold methanol to the sample and vortex.

  • Add 1.5 volumes of chloroform and vortex.

  • Add 3 volumes of LC-MS grade water and vortex.

  • Centrifuge at 21,000 × g for 5 minutes. The protein will form a distinct disc at the interface.

  • Carefully discard the upper and lower phases, wash the pellet with pure methanol, and air-dry.

Step 5: System Validation Resuspend the protein pellet and analyze via intact mass LC-MS. A successful, fully quenched reaction will show a single mass shift corresponding to the covalent adduct (minus the leaving bromide group), with an absolute absence of secondary peaks that would indicate over-alkylation.

Quantitative Comparison of Quenching Agents

Selecting the correct quenching agent requires balancing reactivity against the structural needs of your protein.

Quenching AgentThiol pKaDisulfide Reduction PotentialVolatile / Odorous?Best Application Case
L-Cysteine 8.3NoneNoPreserving native protein structure, preventing aggregation, and maintaining trypsin activity for MS[1].
Dithiothreitol (DTT) 9.2, 10.1High (Strong Reductant)MildDenaturing workflows (e.g., shotgun proteomics) where structural disulfides must be broken anyway[3].
Glutathione (GSH) 8.8NoneNoLive-cell or physiological buffer quenching where toxicity is a concern.
β -Mercaptoethanol (BME) 9.6ModerateYes (Strong)Routine SDS-PAGE analysis; generally avoided in modern MS workflows due to adduct complexity.

Sources

Troubleshooting

dealing with poor solubility of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and reactive challenges associated with handling 4-[(2-Bromoa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and reactive challenges associated with handling 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide .

This molecule presents a dual challenge in drug discovery and assay development: it possesses extreme hydrophobicity (driven by the tert-butyl and benzamide groups) leading to poor aqueous solubility, and it contains an alpha-bromoacetamide group—a reactive electrophilic warhead highly sensitive to moisture, nucleophiles, and elevated pH.

The following guide provides field-proven, self-validating strategies to enhance solubility without compromising the structural integrity of the electrophile.

Section 1: Understanding the Causality of Insolubility and Instability

Before troubleshooting, we must understand the causality behind the compound's behavior. The lipophilic core creates strong crystal lattice energy, categorizing it as a poorly water-soluble compound requiring specialized formulation strategies [1]. However, unlike inert hydrophobic drugs, the bromoacetyl moiety is designed to act as a targeted covalent inhibitor (TCI) by alkylating specific cysteine residues on target proteins [2].

If you attempt to force solubility using harsh conditions (e.g., heating, basic pH, or prolonged exposure to protic solvents), the bromoacetyl group will undergo rapid hydrolysis or nucleophilic attack, rendering the compound inactive [3]. Therefore, every solubility protocol must be a delicate balance between thermodynamic solubilization and kinetic stabilization.

Pathway N1 4-[(2-Bromoacetyl)amino]- N-(tert-butyl)benzamide N2 Target Cysteine (Desired Covalent Adduct) N1->N2 Target Engagement N3 Hydrolysis (H2O/OH-) (Inactive Hydroxyacetamide) N1->N3 High pH / Moisture N4 Thiol Scavengers (DTT/BME) (Off-target Adduct) N1->N4 Assay Interference

Reaction pathways of bromoacetyl warheads in aqueous assay environments.

Section 2: Excipient Compatibility Matrix

To achieve solubility, we must use co-solvents and excipients. However, standard biological assay additives can destroy your compound. The table below summarizes quantitative and qualitative data for selecting the right solubilizing agents.

Table 1: Solubilization Agent Compatibility for Bromoacetyl Compounds

Solubilizing Agent / ExcipientMechanism of ActionCompatibilityCausality / Rationale
Anhydrous DMSO Disrupts crystal latticeExcellent Aprotic; does not react with electrophiles. Must be anhydrous to prevent premature hydrolysis.
HP-β-Cyclodextrin (10-20%) Inclusion complexationGood Shields the hydrophobic tert-butyl group while protecting the warhead from bulk water.
Methanol / Ethanol Co-solvencyPoor Protic solvents act as nucleophiles over time, leading to ether formation at the alpha-carbon.
Pluronic F-68 / Tween 20 Micellar solubilizationModerate Useful at low concentrations (<0.1%), but trace peroxides in older surfactants can oxidize the compound.
DTT / β-Mercaptoethanol Reducing agentsCRITICAL FAIL Strong nucleophiles; will immediately and irreversibly alkylate the bromoacetyl warhead.
TCEP Reducing agentModerate Less nucleophilic than thiols, but can still react with alpha-haloacetamides at high concentrations.

Section 3: Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable 10 mM Master Stock

Self-Validation Check: A properly prepared stock should remain colorless and yield a single LC-MS peak corresponding to the parent mass after 3 months at -80°C.

  • Equilibration: Allow the lyophilized powder of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide to equilibrate to room temperature in a desiccator to prevent atmospheric moisture condensation.

  • Solvent Preparation: Use only newly opened, septum-sealed Anhydrous DMSO (≥99.9%, water <0.005%). Purge the headspace with Argon gas.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex gently. Do not sonicate with heat , as localized heating accelerates degradation.

  • Aliquoting: Dispense into single-use, amber glass or low-bind opaque plastic vials. Purge each vial with Argon before sealing.

  • Storage: Store immediately at -80°C. Freeze-thaw cycles must be strictly avoided.

Protocol B: Kinetic Solubility Screening via UPLC-MS/MS

To verify that your compound is actually in solution and intact during your assay, you must perform a kinetic solubility screen using UPLC-MS/MS [4].

  • Buffer Preparation: Prepare your assay buffer (e.g., 50 mM HEPES, pH 7.2). Note: Keep pH ≤ 7.4 to minimize base-catalyzed hydrolysis of the bromoacetyl group.

  • Spiking: Spike the 10 mM DMSO stock into the aqueous buffer to a final concentration of 10 µM (0.1% DMSO final).

  • Incubation: Incubate at room temperature on a gentle shaker for 1.5 hours.

  • Filtration: Transfer the mixture to a 0.22 µm PTFE filter plate (do not use nylon, as it may bind the hydrophobic compound) and vacuum-filter to remove precipitated drug.

  • Dilution: Dilute the filtrate 1:100 in 50:50 Acetonitrile/Water to quench any ongoing hydrolysis and prepare for injection.

  • UPLC-MS/MS Analysis: Monitor the Multiple Reaction Monitoring (MRM) transition for the parent compound. Crucial Step: You must also monitor for the +18 Da mass shift (loss of Br, addition of OH) to quantify any hydrolyzed inactive byproduct.

Workflow N1 Dry Powder (Moisture-Sensitive) N2 Anhydrous DMSO (Argon Purged) N1->N2 Dissolve N3 10 mM Stock Solution (Store at -80°C) N2->N3 Aliquot N4 Aqueous Buffer (pH 6.5-7.4) + Non-nucleophilic Surfactant N3->N4 Dilute (<1% DMSO) N5 UPLC-MS/MS Validation (Check for Hydrolysis) N4->N5 Analyze

Workflow for preparing and validating aqueous assay solutions without warhead degradation.

Section 4: Frequently Asked Questions (Troubleshooting)

Q1: My compound crashes out of solution as soon as I add it to the cell culture media. What should I do? A: This is a classic "solvent shift" precipitation caused by the sudden drop in DMSO concentration. To fix this, do not add the DMSO stock directly to the bulk media. Instead, perform a serial dilution: first dilute the stock into a transitional solvent (e.g., 10% HP-β-Cyclodextrin in water) to create a micellar/inclusion complex, and then add this intermediate solution to your cell culture media.

Q2: I am seeing zero target engagement in my biochemical assay, but the compound is fully dissolved. Why? A: Check your assay buffer composition. If your buffer contains Dithiothreitol (DTT), β-Mercaptoethanol (BME), or high concentrations of Tris (a primary amine), these nucleophiles have likely reacted with the bromoacetyl warhead before it could reach your target protein. Switch to a non-nucleophilic buffer like HEPES or MOPS, and if a reducing agent is absolutely required for protein stability, use low concentrations of TCEP.

Q3: Can I gently heat the aqueous buffer to 37°C to help the compound dissolve? A: Do not heat the compound while it is undissolved in an aqueous environment. Heat exponentially increases the rate of hydrolysis of the alpha-bromoacetamide group [3]. The compound must be fully solubilized in DMSO first, then diluted into ambient or pre-warmed buffer.

References

  • Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." National Center for Biotechnology Information (PMC). Available at: [Link]

  • GSC Online Press. "A review on solubility enhancement technique for pharmaceutical drugs." GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Waters Corporation. "Solubility Screening by UPLC-MS/MS." Waters Application Notes. Available at: [Link]

Sources

Optimization

Technical Support Center: Mass Spectrometry Analysis of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide Modifications

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals troubleshooting the covalent modification of peptides using 4-[(2-Bromoacetyl)amino]-N-(tert-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals troubleshooting the covalent modification of peptides using 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide.

This specific bromoacetamide derivative is a powerful electrophilic probe, but its structural features—specifically the reactive leaving group and the labile tert-butyl moiety—introduce unique challenges during sample preparation and gas-phase fragmentation.

Experimental Workflow & Causality

To successfully detect this modification, the sample preparation pipeline must be strictly controlled to prevent reagent quenching and off-target alkylation.

Workflow N1 Protein Denaturation (8M Urea, pH 7.4) N2 Reduction (Use TCEP, NOT DTT) N1->N2 N3 Covalent Labeling (Probe Addition) N2->N3 N4 Quenching & Cleanup (DTT Quench / Desalting) N3->N4 N5 Proteolytic Digestion (Trypsin, 37°C) N4->N5 N6 LC-MS/MS Analysis (Stepped HCD) N5->N6

Fig 1. Optimized sample preparation workflow for bromoacetamide-modified proteins.

Frequently Asked Questions & Troubleshooting

Q: Why is my modified peptide signal completely absent, even though the target protein is highly abundant? A: The most common cause is reagent quenching during the reduction step. Bromoacetamides are highly electrophilic and will rapidly undergo nucleophilic substitution with any free thiols in the buffer . If you used Dithiothreitol (DTT) or β-mercaptoethanol to reduce disulfide bonds and did not completely remove them prior to labeling, they will outcompete your protein for the probe. Solution: Switch your reducing agent to Tris(2-carboxyethyl)phosphine (TCEP). TCEP effectively reduces disulfides but lacks a nucleophilic thiol group, allowing you to perform reduction and labeling simultaneously without quenching the bromoacetamide .

Q: I detect the modified peptide, but my MS/MS search engine scores (e.g., Mascot, MaxQuant) are extremely low. Why? A: This is a classic gas-phase fragmentation artifact. The probe contains a tert-butyl group attached to a benzamide. During Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), the tert-butyl group is highly susceptible to a gas-phase elimination reaction, resulting in the neutral loss of isobutylene (56.0626 Da) [1]. If your search engine is only looking for fragments containing the intact adduct mass (+232.1212 Da), it will fail to assign the dominant peaks in your MS2 spectrum (which possess a +176.0586 Da shift), severely penalizing the score. Solution: Configure your search engine to include a variable diagnostic neutral loss of 56.0626 Da. Additionally, utilize stepped normalized collision energy (NCE) during acquisition [2].

Q: I am observing a mass shift of +312 Da instead of the expected +232 Da. What went wrong? A: This is a bioinformatic setup error. The molecular weight of the intact 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide molecule is ~313.2 Da. However, covalent alkylation of a cysteine thiol by a bromoacetamide proceeds via an SN2 mechanism, which expels hydrogen bromide (HBr, ~80.9 Da) as a leaving group. Solution: Ensure your search parameters define the modification mass as the exact mass of the adduct (+232.1212 Da), not the intact reagent mass.

Q: Why am I seeing off-target labeling on Lysine and Histidine residues? A: While bromoacetamides are highly chemoselective for thiols at physiological pH, off-target alkylation of primary amines (Lysine) and imidazole rings (Histidine) occurs if the reaction pH is too high or if the probe is in massive molar excess [3]. Solution: Strictly buffer your labeling reaction at pH 7.2–7.5. Avoid exceeding a 10- to 20-fold molar excess of the probe relative to total protein thiols.

Diagnostic Mass Shifts & Data Presentation

To accurately configure your proteomics search engine (e.g., Proteome Discoverer, MaxQuant), utilize the exact monoisotopic mass shifts detailed in the table below.

Modification StateFormula AddedExact Mass Shift (Da)Target ResidueDiagnostic MS/MS Behavior
Intact Thioether Adduct C13H16N2O2+232.1212CysteinePrimary precursor mass shift
Isobutylene Neutral Loss C9H8N2O2+176.0586CysteineDominant in HCD/CID MS2 spectra
Off-Target Alkylation C13H16N2O2+232.1212Lysine / HistidineOccurs at pH > 8.0 or high molar excess

Gas-Phase Fragmentation Pathways

Understanding the dissociation mechanics of the tert-butyl group is critical for manual validation of your MS/MS spectra.

Fragmentation P Precursor Ion [M+H]+ (Peptide + 232.12 Da) HCD HCD / CID Activation (Collisional Energy) P->HCD B1 Intact Modified Fragments (b/y ions + 232.12 Da) HCD->B1 Low NCE B2 Neutral Loss Fragments (b/y ions + 176.06 Da) Loss of Isobutylene (-56.06 Da) HCD->B2 High NCE

Fig 2. Gas-phase fragmentation pathways highlighting the diagnostic t-butyl neutral loss.

Standardized Labeling & LC-MS/MS Protocol

This protocol is designed as a self-validating system. By controlling the reduction chemistry and utilizing stepped collision energies, you ensure high-confidence identification of the modified peptides.

Phase 1: Denaturation and Reduction

  • Resuspend the protein pellet in 50 mM HEPES buffer (pH 7.4) containing 8M Urea to fully denature the protein and expose buried cysteines.

  • Add TCEP to a final concentration of 5 mM. Causality Note: TCEP is mandatory here; it reduces disulfides without introducing competing thiols that would quench the bromoacetamide reagent [4].

  • Incubate at 37°C for 30 minutes.

Phase 2: Covalent Modification 4. Prepare a fresh 100 mM stock of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide in anhydrous DMSO. 5. Add the probe to the protein solution to achieve a final concentration of 10 mM (ensure final DMSO concentration remains <10% v/v to prevent protein precipitation) [5]. 6. Incubate in the dark at room temperature for 1.5 hours. Causality Note: The SN2 reaction is light-sensitive over long periods and requires neutral pH (7.4) to maintain Cysteine selectivity over Lysine/Histidine.

Phase 3: Quenching and Digestion 7. Quench the unreacted probe by adding DTT to a final concentration of 20 mM for 15 minutes. This scavenges the remaining electrophile to prevent off-target reactions during digestion. 8. Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to < 1.5 M. 9. Add MS-grade Trypsin at a 1:50 (enzyme:protein) weight ratio and digest overnight at 37°C.

Phase 4: LC-MS/MS Acquisition Parameters 10. Desalt peptides using C18 StageTips. 11. During MS acquisition, utilize a stepped HCD collision energy (e.g., NCE 25, 30, 35). Causality Note: Lower energies preserve the +232.12 Da intact adduct on fragment ions, while higher energies drive backbone cleavage but induce the -56.06 Da neutral loss. Stepped NCE captures both states in a single composite spectrum, maximizing search engine scoring [2].

References

  • RDD-HCD Provides Variable Fragmentation Routes Dictated by Radical Stability Journal of the American Society for Mass Spectrometry URL:[Link]

  • Evaluation and Optimization of Reduction and Alkylation Methods to Maximize Peptide Identification with MS-Based Proteomics PMC / National Institutes of Health URL:[Link]

Sources

Troubleshooting

preventing hydrolysis of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide during experiments

Technical Support Center: Handling & Troubleshooting 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide Welcome to the Technical Support Knowledge Base. This guide is designed for researchers, assay developers, and drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Troubleshooting 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide

Welcome to the Technical Support Knowledge Base. This guide is designed for researchers, assay developers, and drug discovery scientists working with 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide.

As a targeted covalent modifier, this compound relies on an alpha-bromoacetamide warhead to achieve irreversible cysteine alkylation. While bromoacetamides form highly stable thioether bonds in vivo[1], their electrophilic nature makes them highly susceptible to hydrolytic degradation and off-target quenching during in vitro handling[2]. This guide provides the mechanistic causality behind these failures and establishes self-validating protocols to ensure experimental integrity.

Section 1: The Chemistry of Hydrolysis & Storage Vulnerabilities

Q: Why does my compound lose its inhibitory activity when stored in an aqueous buffer? The active pharmacophore of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide is the alpha-bromoacetamide group. In a successful assay, the highly polarized carbon-bromine bond undergoes an SN2 nucleophilic attack by the thiolate anion of a target cysteine, displacing the bromide ion to form an irreversible thioether bond[1].

However, water and hydroxide ions are also nucleophiles. Prolonged exposure to aqueous environments leads to the hydrolytic displacement of the bromide ion, converting the warhead into an inert alpha-hydroxyacetamide[3]. Once hydrolyzed, the compound is completely inactive and cannot covalently bind to your target protein.

Q: How should I prepare and store stock solutions to prevent premature degradation? Never store this compound in aqueous solutions. Hydrolysis begins immediately upon contact with water.

  • Solvent Selection: Dissolve the lyophilized powder strictly in anhydrous DMSO or DMF (≥99.9% purity, stored over molecular sieves)[4].

  • Aliquoting Strategy: Divide the stock into single-use aliquots. Repeated freeze-thaw cycles introduce atmospheric condensation into the vial, which will rapidly hydrolyze the warhead even while frozen.

  • Storage: Store aliquots at -20°C or -80°C in a sealed desiccator.

Section 2: Buffer Optimization & Assay Preparation

Q: Which assay buffers will destroy my compound, and which are safe to use? Buffer selection is the most common point of failure in covalent assays.

  • Avoid Nucleophilic Buffers: Buffers containing primary amines (e.g., Tris, Glycine) will directly attack the bromoacetamide group, quenching the compound before it ever reaches your target protein[3].

  • Avoid Thiol Reductants: Standard reducing agents like DTT and β-mercaptoethanol will rapidly consume the warhead. If your protein requires a reducing environment, use TCEP. TCEP is an excellent reductant but a poor nucleophile for SN2 reactions.

  • Preferred Buffers: Use strictly non-nucleophilic buffers such as HEPES, MOPS, or PBS.

Q: What is the optimal pH to balance reactivity and stability? You must balance the reactivity of the target cysteine with the stability of the bromoacetamide. Cysteine alkylation requires the deprotonated thiolate state, which is favored at higher pH levels. However, high pH exponentially increases the concentration of hydroxide ions, accelerating warhead hydrolysis and promoting off-target reactions with lysine residues[2].

Table 1: Impact of Assay Conditions on Bromoacetamide Integrity

ParameterConditionImpact on Bromoacetamide WarheadRecommendation
pH < 6.0Highly stable against hydrolysis, but poor cysteine reactivity (thiol remains protonated).Avoid for labeling assays.
pH 6.5 – 7.5Optimal balance. Slow hydrolysis, sufficient thiolate formation for efficient SN2 alkylation[2].Ideal working range.
pH > 8.5Rapid hydrolysis (hydroxide attack) and off-target lysine/histidine labeling[3].Avoid alkaline buffers.
Buffer Tris, GlycineHigh risk of primary amine quenching via direct SN2 attack[3].Do not use.
Buffer HEPES, PBSNon-nucleophilic; inert to the bromoacetamide group.Preferred buffers.
Solvent Aqueous stockRapid hydrolytic degradation over time (hours to days).Never store in water.
Solvent Anhydrous DMSOStable for months at -20°C if strictly anhydrous[4].Standard stock solvent.

Section 3: Experimental Workflows & Self-Validating Protocols

To guarantee reproducibility, your workflow must account for the compound's hydrophobicity and electrophilicity.

Workflow S1 1. Storage Desiccated, -20°C S2 2. Stock Solution Anhydrous DMSO S1->S2 S3 3. Assay Buffer pH 6.5-7.5, Amine-free S2->S3 S4 4. Bioconjugation Dropwise addition S3->S4 S5 5. LC-MS Validation Check for -62.9 Da S4->S5

Caption: Workflow for handling and validating bromoacetamide covalent modifiers.

Protocol: Self-Validating Bioconjugation Assay

Phase 1: Reagent Preparation

  • Equilibration: Remove the desiccated vial of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide from -20°C storage. Causality: You must allow the vial to reach room temperature before opening. Opening a cold vial introduces atmospheric condensation, which will immediately initiate hydrolysis in the DMSO stock[4].

  • Solubilization: Dissolve the compound in anhydrous DMSO to create a 10 mM stock[3].

  • Aliquoting: Immediately divide into 10 µL single-use aliquots. Flash-freeze in liquid nitrogen and store at -20°C.

Phase 2: Assay Execution 4. Buffer Degassing: Prepare a 50 mM HEPES buffer at pH 7.2. Degas the buffer to remove dissolved oxygen, which can oxidize target cysteines into sulfenic acids, preventing alkylation. 5. Addition: Add the DMSO stock dropwise to the rapidly stirring protein solution. Causality: Bromoacetamides are highly hydrophobic. Rapid bulk addition causes localized precipitation and the formation of micro-aggregates where the compound is trapped, artificially lowering your active concentration and leading to irreproducible IC50 values. Ensure final DMSO concentration remains ≤2% (v/v).

Section 4: Troubleshooting & Data Analysis

Q: How can I experimentally verify if my compound has hydrolyzed before running a costly assay? Do not rely on biological readouts to determine chemical integrity. Use LC-MS as a self-validating checkpoint.

  • Small Molecule Integrity Check: Before the assay, dilute a fraction of your DMSO stock in LC-MS grade acetonitrile (do not use water). Run a direct injection. You should observe the intact parent mass. A mass shift of -62.9 Da (loss of the Bromine isotope[~79.9 Da] and addition of a Hydroxyl group [~17.0 Da]) confirms that hydrolytic displacement of the bromide has occurred, rendering the aliquot useless.

  • Protein Adduct Check: Run an intact protein MS after the assay. A successful reaction yields a mass shift equivalent to the intact warhead minus the bromide ion. If the warhead hydrolyzed prior to the assay, you will observe unmodified wild-type protein mass.

Mechanism BA 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide Target Target Protein (Cysteine-SH) BA->Target pH 6.5 - 7.5 Water Aqueous Buffer (H2O / OH-) BA->Water High pH (>8.5) Amines Nucleophilic Buffers (Tris, DTT) BA->Amines Buffer Interference Alkylation Thioether Bond Formation (Active Conjugate) Target->Alkylation Hydrolysis Alpha-Hydroxyacetamide (Inactive, -62.9 Da) Water->Hydrolysis OffTarget Off-target Adducts (Quenched Warhead) Amines->OffTarget

Caption: Competing pathways: Cysteine alkylation vs. hydrolysis and off-target quenching.

References[1] Evaluating the In Vivo Stability of Bromoacetamido-PEG4-Acid Conjugates: A Comparative Guide. BenchChem.https://www.benchchem.com/product/b1234[2] 2-Bromoacetamide: A Superior Reagent for Cysteine Alkylation in Advanced Research Applications. BenchChem.https://www.benchchem.com/product/b5678[3] Side reactions of bromoacetamide group in bioconjugation. BenchChem.https://www.benchchem.com/support/bromoacetamide-side-reactions[4] Common side reactions with Bromoacetamido-PEG8-Boc and how to avoid them. BenchChem.https://www.benchchem.com/support/bromoacetamido-peg8-boc

Sources

Optimization

controlling the selectivity of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide for cysteine

Topic: Controlling the Selectivity of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide for Cysteine Welcome to the Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and self-v...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling the Selectivity of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide for Cysteine

Welcome to the Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and self-validating protocols for researchers utilizing 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide. This compound features a hydrophobic tert-butyl benzamide recognition element paired with a bromoacetamide warhead, designed for the covalent modification of cysteine residues.

Mechanistic Overview: The Causality of Selectivity

To achieve precise bioconjugation, one must understand the thermodynamic and kinetic forces driving the reaction. The bromoacetamide group reacts via a bimolecular nucleophilic substitution (SN2) mechanism. The leaving group is the bromide ion, and the attacking nucleophile is the deprotonated cysteine thiolate (S⁻).

Why Bromoacetamide? Haloacetamides follow a strict reactivity hierarchy: Iodoacetamide > Bromoacetamide > Chloroacetamide[1].

  • Iodoacetamides are hyper-reactive, frequently leading to off-target alkylation of lysine and histidine residues, compromising data integrity[1].

  • Chloroacetamides are highly selective but react so slowly that they often require prolonged incubation times, which can lead to protein degradation[1].

  • Bromoacetamides occupy the kinetic "Goldilocks zone." They are sufficiently reactive to ensure rapid, complete cysteine modification under mild conditions, while maintaining a high threshold against off-target nucleophiles[1]. Furthermore, the resulting thioether bond is practically irreversible under physiological conditions, avoiding the retro-Michael addition deconjugation commonly seen with maleimide probes[2][3].

Mechanism Probe Bromoacetamide Probe SN2 Rapid SN2 (pH 7.5-8.0) Probe->SN2 SlowRxn Off-Target Alkylation Probe->SlowRxn High pH / Excess Cys Cysteine Thiolate (pKa ~8.3) Cys->SN2 Lys Lysine Amine (pKa ~10.5) Lys->SlowRxn Thioether Stable Thioether Conjugate SN2->Thioether

SN2 mechanism of bromoacetamide reacting with cysteine vs. off-target lysine.

Quantitative Parameters for Selectivity

Selectivity is not an inherent property of the probe; it is an engineered state dependent on pH and stoichiometry. Controlling the pH dictates the protonation state of competing amino acids[2][4].

Table 1: Amino Acid Nucleophilicity and pH Dynamics
Target Amino AcidReactive GroupTypical pKaState at Optimal pH (7.5 - 8.0)Reactivity Risk Profile
Cysteine Thiol (-SH)~8.3~15-30% Thiolate (S⁻)Primary Target (Highly nucleophilic)
Lysine Primary Amine (-NH2)~10.5>99% Protonated (-NH3⁺)Low (Unless pH > 8.5)
Histidine Imidazole~6.0>90% DeprotonatedModerate (Requires strict time/ratio control)
Methionine ThioetherN/ANeutralLow (Reacts only at massive probe excess)
Table 2: Haloacetamide Warhead Comparison
Warhead TypeRelative ReactivityCysteine SelectivityRisk of Off-Target Alkylation
IodoacetamideHighLowHigh (Lysine, Histidine)
Bromoacetamide Moderate High Low (Controllable via pH)
ChloroacetamideLowVery HighVery Low

Frequently Asked Questions (FAQs)

Q: Why am I seeing off-target labeling on Lysine residues? A: Your reaction pH is likely too high. Lysine's primary amine has a pKa of ~10.5. At pH 7.5, it is fully protonated and non-nucleophilic. If your buffer drifts above pH 8.5, the concentration of the deprotonated, nucleophilic free amine increases exponentially, allowing it to compete with cysteine[2][4]. Solution: Strictly buffer your reaction at pH 7.5–8.0.

Q: Why is my protein precipitating upon adding 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide? A: The N-(tert-butyl)benzamide moiety is highly hydrophobic. Injecting it directly into an aqueous protein solution causes local supersaturation and protein denaturation. Solution: Pre-dissolve the probe in anhydrous DMSO or DMF. Add it dropwise while vortexing, keeping the final organic solvent concentration below 5% (v/v).

Q: I maintained pH 7.5, but I still see Histidine alkylation. Why? A: Histidine's imidazole ring (pKa ~6.0) is deprotonated at pH 7.5, making it a weak nucleophile[2]. While cysteine reacts much faster, if you use a massive molar excess of the probe (e.g., >50x) or leave the reaction overnight, the excess reagent will eventually alkylate histidine. Solution: Cap the molar excess at 10x–20x and quench the reaction at 1–2 hours.

Troubleshooting Off-Target Labeling

If your mass spectrometry data indicates multi-site labeling when only a single cysteine is present, follow this diagnostic logic tree to isolate the variable causing the loss of chemoselectivity.

Troubleshooting Start Off-Target Labeling Detected CheckPH Check Buffer pH Start->CheckPH PHHigh pH > 8.5 CheckPH->PHHigh PHGood pH 7.5 - 8.0 CheckPH->PHGood FixPH Lower pH to 7.5-8.0 to protonate Lysine PHHigh->FixPH CheckRatio Check Molar Ratio PHGood->CheckRatio RatioHigh > 20x Excess CheckRatio->RatioHigh FixRatio Titrate probe to 10x-15x excess RatioHigh->FixRatio

Workflow for diagnosing and resolving off-target bioconjugation.

Self-Validating Standard Operating Protocol (SOP)

A robust protocol must prove its own success. This SOP incorporates orthogonal controls (Ellman's Assay and a Pre-Blocked Negative Control) to definitively prove that 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide is acting selectively at the target cysteine.

Phase 1: Preparation & Reduction
  • Protein Reduction: Incubate your target protein (1 mg/mL) with 10 mM DTT for 30 minutes at 37°C to reduce all disulfide bonds[1].

  • Desalting (Critical Step): Pass the protein through a Zeba spin desalting column equilibrated with Conjugation Buffer (50 mM HEPES, 150 mM NaCl, pH 7.8).

    • Causality: DTT contains highly reactive free thiols. If not completely removed, DTT will act as a nucleophilic sink, consuming your bromoacetamide probe before it can reach the protein[2].

Phase 2: Pre-Conjugation Validation
  • Thiol Quantification: Perform an Ellman’s Reagent (DTNB) assay on a small aliquot of the desalted protein. Calculate the exact molarity of free thiols. This establishes your baseline (e.g., 1.0 mole of free thiol per mole of protein).

Phase 3: Controlled Alkylation & Internal Controls
  • Setup Aliquots: Divide your protein into three distinct reaction tubes:

    • Tube A (Experimental): Native reduced protein.

    • Tube B (Negative Control): Pre-incubate with 50 mM Iodoacetamide for 30 mins to permanently block all cysteines.

    • Tube C (Blank Control): Native reduced protein (receives DMSO only, no probe).

  • Probe Addition: Dissolve 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide in anhydrous DMSO. Add to Tube A and Tube B to achieve a 15-fold molar excess relative to the thiol concentration determined in Phase 2. Ensure final DMSO is <5%.

  • Incubation: Incubate all tubes in the dark at room temperature for exactly 1.5 hours[1][2].

Phase 4: Quenching & Post-Conjugation Validation
  • Quenching: Add L-cysteine or β-mercaptoethanol to a final concentration of 20 mM to all tubes. Incubate for 15 minutes.

    • Causality: The excess free thiols rapidly outcompete any remaining unreacted protein residues for the probe, instantly halting the reaction[2].

  • Post-Reaction Thiol Quantification: Repeat the Ellman's assay on Tube A.

    • Validation Check: The thiol count should drop from the baseline (e.g., 1.0) to 0. If thiols remain, the reaction was incomplete.

  • LC-MS/MS Analysis:

    • Tube A: Should show a mass shift corresponding exactly to the addition of the benzamide probe (minus HBr).

    • Tube B (Pre-Blocked): Must show no mass shift from the benzamide probe. If a benzamide mass shift is detected here, it proves the probe is reacting off-target (e.g., with lysine) because all cysteines were already blocked.

References

  • BenchChem. "side reactions of bromoacetamide group in bioconjugation". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHiN4yvED8NhzETRL5oheQSSDsVjThE3-DJ9SzF65FGAvHDBv2RBun4mNa7fiFiUoxkNvfrk1PCruwQSmeAqKubSXmyNy94-YjCoFO6PzzOZXxJtvmfalIYiK6GVegxDI4HQu1buxYgNgQgnVTS-O_60xwSBKKDeOaUzoxs66DioRWftIgfwY3nZJyxG-CuxkjUogbXA==]
  • ACS Publications. "Toward Precision Bioconjugation: Chemical Strategies for Site-Selective Cysteine Conjugation". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuOD8upYeBI7MwW4_A1F6JIcgegeis47ZtfEfvFPB-UzJ-FOq5ODACSnhm6XJIt8bG_ONjDhdaBSXuLCeLUIueKlM8K7Iri9qIXkYYzs7UuiRT2AEmMUyP07gxs0xVfTlfFtenDp8kpY1h1Q==]
  • BenchChem. "2-Bromoacetamide: A Superior Reagent for Cysteine Alkylation in Advanced Research Applications". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8qMYCeJqkvaBnZtpKcPuzKk4mtSteVH3kXgBbvPuuLS-YIzOqlnrClRnBZbEnxpjAQN8hPNb328VvmkeajwBiuYppp8GwaqZAiBh7SBy-Yx2vRLNgm1-GJuzTf6hh3ZKtjwcCnAK8QwjO91Adz1VdxkyTbldIS_hryl2Snzc8NAQh64vrSjt7TW2R--aNOWumIYAPynY-dalby_MO9i_tfooud4KScLUqVIQq7Rw_CegoqVrrLUCNSxo=]
  • MDPI. "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_5Fz5b8K1Gr2eVY7jWZl5nSLPHRSsITt6JSZgpWSSJRJfklDWcNVXea3Ds7cJlllNZso0TxM2PCXAUAoGfYcYddTtuepiDbNCqWjmvhRqsoCYGqz9IhGGitg8VQDEbsg=]
  • MDPI. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGuGApQhF8n3qk97IpQli0x8XH0YkK40J8Dp497M3A72MKh7FlVMkxDKQAMQEeek6ng6yFbvRpQrqfrs4Ui1N9bKnsbvFQeoFBuHdx0ip_zXIBTx3MB3W6tt3sdBIRWP7uqNrB]

Sources

Troubleshooting

side reactions of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide with other nucleophiles

Technical Support Center: 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide Overview 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide is a potent, irreversible electrophilic probe utilized in covalent ligand discovery, pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide

Overview 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide is a potent, irreversible electrophilic probe utilized in covalent ligand discovery, proteomics, and structural biology. Featuring an α -bromoacetamide warhead, it modifies nucleophilic residues via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. While engineered for cysteine selectivity, the inherent reactivity of the bromoacetyl group makes it susceptible to side reactions with off-target amino acids and buffer components[1]. This portal provides mechanistic troubleshooting, optimized protocols, and quantitative guidelines to ensure experimental integrity.

Section 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I observing multiple +232.3 Da mass additions on my target protein during intact mass spectrometry? Root Cause: You are observing over-alkylation (off-target side reactions). Causality & Solution: While the α -bromoacetamide moiety kinetically favors the highly nucleophilic thiolate of cysteine, it is not absolutely selective. When primary target sites are saturated, or if the probe is present in high molar excess, the electrophile will react with secondary nucleophiles. The reaction follows an SN​2 pathway where the nucleophile attacks the α -carbon, displacing the bromide ion. The hierarchy of off-target reactivity generally follows: N-terminus > Glutamic Acid > C-terminus Lysine > Aspartic Acid > Tyrosine > Histidine[2]. To prevent this, reduce the probe equivalents (e.g., from 10x to 2x) and strictly limit incubation time to 30–60 minutes.

Q2: My probe completely loses activity when pre-incubated in my assay buffer. What is degrading it? Root Cause: Nucleophilic scavenging by buffer components. Causality & Solution: Bromoacetamides are highly susceptible to nucleophilic attack by common biochemical additives[3].

  • Amine Buffers: Buffers like Tris or glycine contain primary amines that readily alkylate the bromoacetyl group, forming a stable secondary amine adduct and depleting your active probe.

  • Reducing Agents: Thiol-containing reducing agents such as Dithiothreitol (DTT) or β -mercaptoethanol (BME) are highly nucleophilic and will rapidly and irreversibly quench the bromoacetamide warhead. Self-Validating Fix: Switch to non-nucleophilic buffers (e.g., PBS, HEPES, or MOPS) and use Tris(2-carboxyethyl)phosphine (TCEP) for protein reduction, as TCEP lacks a free thiol and does not react with haloacetamides under standard conditions[2].

Q3: How does pH affect the selectivity of this bromoacetamide probe? Root Cause: The protonation state of competing nucleophiles dictates reaction kinetics. Causality & Solution: Selectivity is a function of pKa​ . The pKa​ of a typical cysteine thiol is ~8.3, whereas the pKa​ of a lysine ϵ -amine is ~10.5. By buffering your reaction strictly at pH 7.0–7.5, a sufficient fraction of cysteine exists as the highly reactive thiolate anion ( S− ), while the vast majority of lysine residues remain protonated ( NH3+​ ) and non-nucleophilic[4]. Elevating the pH above 8.0 exponentially increases the concentration of deprotonated primary amines, drastically increasing off-target amination[4].

Section 2: Visual Workflows & Reaction Pathways

ReactionPathways Probe 4-[(2-Bromoacetyl)amino]- N-(tert-butyl)benzamide Cys Cysteine Thiolate (Target) Probe->Cys pH 7.0-7.5 Lys Lysine/N-Terminus (Off-Target) Probe->Lys pH > 8.0 Buffer Tris/DTT/Water (Buffer) Probe->Buffer Pre-incubation TargetAdduct Thioether Adduct (+232.3 Da) Cys->TargetAdduct OffTargetAdduct Secondary Amine Adduct (Over-alkylation) Lys->OffTargetAdduct Quenched Quenched Probe (Inactive) Buffer->Quenched

Fig 1. Divergent nucleophilic substitution pathways of bromoacetamide probes.

Troubleshooting Start Issue: Low Target Labeling CheckBuffer Are Tris or DTT present? Start->CheckBuffer ChangeBuffer Switch to PBS/HEPES Use TCEP CheckBuffer->ChangeBuffer Yes CheckPH Is reaction pH > 8.0? CheckBuffer->CheckPH No LowerPH Reduce pH to 7.0-7.5 CheckPH->LowerPH Yes CheckTime Is incubation > 1 hour? CheckPH->CheckTime No ReduceTime Limit time & Quench CheckTime->ReduceTime Yes

Fig 2. Decision tree for optimizing bromoacetamide labeling conditions.

Section 3: Quantitative Data & Benchmarking

Table 1: Relative Reactivity of Nucleophilic Amino Acids with Bromoacetamides Data synthesized from comparative haloacetamide profiling studies[2],[3].

Target ResidueFunctional GroupTypical pKa​ Relative Reactivity (pH 7.4)Primary Side Reaction Risk
Cysteine Thiolate ( −S− )~8.3High (Target) None (Desired reaction)
N-Terminus α -Amine ( −NH2​ )~8.0ModerateOff-target amination at high probe conc.
Lysine ϵ -Amine ( −NH2​ )~10.5Low to ModerateOver-alkylation at pH > 8.0
Histidine Imidazole~6.0LowSlow alkylation over prolonged incubation
Methionine ThioetherN/AVery LowSulfonium ion formation (rare)

Table 2: Buffer Compatibility Guide for Bromoacetamide Probes

ComponentTypeCompatibilityMechanistic Consequence
HEPES / MOPS Zwitterionic BufferExcellent Tertiary amines do not undergo SN​2 reactions.
PBS Phosphate BufferExcellent Phosphates are poor nucleophiles for carbon electrophiles.
Tris Primary Amine BufferPoor Rapidly scavenges the probe via primary amine alkylation.
TCEP Phosphine ReductantExcellent Reduces disulfides without reacting with haloacetamides.
DTT / BME Thiol ReductantIncompatible Free thiols outcompete protein cysteines, quenching the probe.

Section 4: Step-by-Step Methodologies

Protocol 1: Optimized Cysteine-Selective Labeling Workflow

This protocol is designed as a self-validating system. By strictly controlling the reduction state and pH, you ensure that only the target cysteines are nucleophilic enough to react, preventing false-positive labeling[4].

Step 1: Protein Preparation & Reduction

  • Dilute the target protein to 10–50 μ M in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Verify the pH is strictly 7.5 to suppress lysine reactivity.

  • Add TCEP to a final concentration of 1–5 mM.

  • Incubate at 37°C for 30 minutes to fully reduce disulfide bonds. Note: TCEP does not need to be removed prior to labeling.

Step 2: Covalent Labeling

  • Prepare a 10 mM stock of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide in anhydrous DMSO. Do not store in aqueous solutions to prevent hydrolysis.

  • Add the probe to the protein solution at a 2 to 5-fold molar excess (e.g., 50–250 μ M final concentration). Ensure final DMSO concentration remains below 2% (v/v) to prevent protein denaturation.

  • Incubate the reaction in the dark at room temperature (20–25°C) for exactly 30 to 60 minutes. Extended incubation times drive the kinetic equilibrium toward off-target histidine and lysine modification.

Protocol 2: Reaction Quenching and Sample Cleanup

To prevent post-lysis or post-assay side reactions, the electrophile must be chemically neutralized before downstream analysis[1].

Step 1: Chemical Quenching

  • Immediately after the labeling incubation, add Dithiothreitol (DTT) to a final concentration of 20 mM.

  • Incubate for 15 minutes at room temperature. The massive excess of the highly nucleophilic DTT thiol will rapidly scavenge all unreacted bromoacetamide probe, forming an inert thioether.

Step 2: Sample Cleanup (for Mass Spectrometry)

  • Acidify the quenched reaction by adding Formic Acid to a final concentration of 0.1–0.5% (v/v). This protonates all remaining nucleophiles, completely halting any residual reactivity.

  • Desalt the protein using a C4/C18 spin column or a Zeba desalting column to remove the quenched probe-DTT adducts and excess salts prior to LC-MS analysis.

References

  • Title: Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics Source: NIH / PubMed Central URL: [Link]

Sources

Optimization

challenges in using 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide for in-cellulo studies

A Guide to Navigating In-Cellulo Studies Welcome, researchers. As a Senior Application Scientist, I've supported numerous teams working with targeted covalent probes. This guide is born from that field experience, design...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Navigating In-Cellulo Studies

Welcome, researchers. As a Senior Application Scientist, I've supported numerous teams working with targeted covalent probes. This guide is born from that field experience, designed to help you anticipate and overcome the unique challenges of using 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide in your cellular experiments. This molecule is a powerful tool, but its utility is directly tied to a nuanced understanding of its chemical reactivity. Let's navigate these complexities together.

The core of this molecule's function lies in its bromoacetyl group , a reactive electrophile designed to form a stable, covalent bond primarily with the nucleophilic thiol group of cysteine residues in proteins.[1] This makes it an excellent candidate for a targeted covalent inhibitor or an activity-based probe. However, this same reactivity is the source of most experimental challenges. This guide is structured to address these issues head-on, moving from fundamental principles to specific troubleshooting scenarios.

Section 1: Core Principles & Mechanism of Action

Understanding the fundamental chemistry is not just academic; it's the basis for rational troubleshooting. The bromoacetyl moiety is an α-halo ketone, which reacts with nucleophiles like cysteine via an SN2 (bimolecular nucleophilic substitution) reaction.

The key takeaway is that this reaction is not infinitely specific. While often targeted towards a particular cysteine in a protein of interest, the probe can react with other accessible nucleophiles, including the ~200,000 cysteine residues in the cellular proteome and high concentrations of small-molecule thiols like glutathione (GSH).[2] Success in your experiments hinges on maximizing the on-target reaction rate while minimizing these off-target interactions.

Diagram 1: Covalent Modification of a Target Protein

cluster_0 Before Reaction cluster_1 Covalent Adduct Probe 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide Br-CH₂-C(O)- ... Adduct Covalently Modified Protein ...-S-CH₂-C(O)-... ... Probe:f0->Adduct:f0 SN2 Reaction (Nucleophilic Attack) Target Target Protein Cys-SH ... Target:f0->Adduct:f0 Byproduct HBr

Caption: SN2 reaction between the probe and a cysteine thiol.

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound? A: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous dimethyl sulfoxide (DMSO).[3] Aliquot the stock into single-use volumes in amber vials and store at -20°C or -80°C to minimize freeze-thaw cycles and light exposure. Before each experiment, thaw a fresh aliquot and dilute it to the final working concentration in your cell culture medium. Avoid storing diluted solutions in aqueous media for extended periods, as the bromoacetyl group can be susceptible to hydrolysis.

Q2: What is a good starting concentration for my cell-based assay? A: This is highly cell-line and target-dependent. A standard approach is to perform a dose-response curve starting from a high concentration (e.g., 50-100 µM) and titrating down to the nanomolar range. For initial experiments, a range of 1-10 µM is often a reasonable starting point. We strongly advise running a cytotoxicity assay first to determine the concentration at which off-target effects become dominant (see Protocol 2).

Q3: What are the most critical controls for a successful experiment? A: Your controls are paramount for interpreting data generated with a covalent probe.

  • Vehicle Control: Treat cells with the same final concentration of DMSO used for the compound treatment. This controls for any effects of the solvent.[4]

  • Non-Reactive Analog Control (Crucial): If possible, synthesize or obtain a version of the compound where the bromine is replaced with a hydrogen (an acetyl group) or a hydroxyl group. This analog retains the core scaffold for non-covalent binding but cannot form a covalent bond. It is the single best control to differentiate effects of covalent modification from those of reversible binding or the compound scaffold itself.

  • Unrelated Cell Line Control: Use a cell line that does not express your protein of interest to confirm that the observed phenotype is target-dependent.

Section 3: Troubleshooting Guide

This section addresses common problems in a "Problem -> Probable Cause -> Solution" format.

Problem 1: I'm not observing any biological effect or target modification.

  • Probable Cause A: Poor Cell Permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. While the N-(tert-butyl)benzamide scaffold has properties that can aid permeability, this is never guaranteed.[5][6]

    • Solution:

      • Review Physicochemical Properties: Analyze the compound's properties (see Table 1 below). High polar surface area (>76 Ų) or a low lipophilicity (ClogP < 1) can indicate poor permeability.[5]

      • Positive Control: Use a well-characterized inhibitor for your pathway of interest that is known to be cell-permeable to confirm the assay system is working.

      • Permeabilization (Mechanistic Tool Only): As a last resort to test a hypothesis, you can use a gentle permeabilizing agent like digitonin. Caution: This will disrupt cellular integrity and is not suitable for most phenotypic assays, but it can confirm if the compound can engage its target when access is forced.

  • Probable Cause B: Rapid Compound Depletion by Glutathione (GSH). The intracellular concentration of GSH is in the millimolar range (1-8 mM) and can rapidly react with and deplete your electrophilic compound before it reaches its protein target.[2]

    • Solution:

      • Increase Concentration: Cautiously increase the compound concentration to overcome the GSH sink. Monitor cytotoxicity closely.

      • Mechanistic Depletion of GSH: To test if GSH is the culprit, you can pre-treat cells with L-buthionine sulfoximine (BSO), an inhibitor of GSH synthesis. If your compound's activity increases after BSO treatment, GSH depletion was likely a major factor. Note: This is a mechanistic tool, not a standard protocol step, as it induces significant oxidative stress.

  • Probable Cause C: Target Protein is Not Expressed or is Inaccessible. The target protein may be expressed at very low levels, or the target cysteine may be buried within the protein structure or in a cellular compartment the probe cannot access.

    • Solution:

      • Verify Target Expression: Confirm target protein expression in your cell line at the protein level using Western Blot or proteomics.

      • Assess Target Accessibility: Review any available structural data for your target. If the cysteine is in a deeply buried pocket, engagement may be slow or impossible.

Problem 2: I'm seeing significant cytotoxicity even at low concentrations.

  • Probable Cause A: Widespread Off-Target Reactivity. The bromoacetyl group is reacting non-specifically with numerous cellular proteins, leading to acute proteotoxic stress and cell death.[2][7] This is the most common cause of toxicity for electrophilic compounds.

    • Solution:

      • Decrease Incubation Time: Covalent modification is cumulative. Reduce the treatment time (e.g., from 24 hours to 2-4 hours) to see if you can achieve target engagement before widespread toxicity occurs.

      • Lower Concentration: This is the most straightforward solution. Find the "therapeutic window" where you see a target-specific effect but minimal cell death.

      • Use the Non-Reactive Analog: Treat cells with the non-reactive analog at the same concentration. If it is non-toxic, it strongly implicates covalent off-target reactions as the source of cell death.

  • Probable Cause B: Induction of a Specific Stress Pathway. The compound might be modifying a key protein in a cell survival pathway (e.g., Keap1, a sensor for electrophilic stress) leading to a programmed response like apoptosis.[7]

    • Solution:

      • Characterize Cell Death: Use assays like Annexin V/PI staining to determine if the cells are undergoing apoptosis or necrosis.

      • Pathway Analysis: Perform a Western blot for markers of cellular stress, such as cleaved PARP (apoptosis) or p-eIF2α (unfolded protein response).

Diagram 2: Troubleshooting Workflow for In-Cellulo Experiments

cluster_NoEffect Troubleshooting: No Effect cluster_HighTox Troubleshooting: High Toxicity Start Start Experiment Result Observe Result Start->Result NoEffect No / Low Activity Result->NoEffect No HighTox High Cytotoxicity Result->HighTox Toxicity Success Target Effect Observed Result->Success Yes Perm Check Permeability (PAMPA, ClogP) NoEffect->Perm Time Reduce Incubation Time HighTox->Time GSH Assess GSH Depletion (Increase Conc., BSO-test) Perm->GSH Permeability OK? Target Verify Target (WB, qPCR) GSH->Target GSH not the issue? Conc Lower Concentration Time->Conc Still toxic? Analog Test Non-Reactive Analog Conc->Analog Still toxic?

Sources

Reference Data & Comparative Studies

Validation

comparing 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide to iodoacetamide for protein labeling

Comparative Guide: 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide vs. Iodoacetamide for Cysteine Labeling As the field of chemical biology advances, the strategic selection of electrophilic probes for cysteine modifica...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide vs. Iodoacetamide for Cysteine Labeling

As the field of chemical biology advances, the strategic selection of electrophilic probes for cysteine modification has become a critical decision point in both proteomics and drug development. This guide provides an objective, mechanistically grounded comparison between Iodoacetamide (IA) —the universal standard for global cysteine alkylation—and 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide (BBAB) , a highly specialized, bulky bromoacetamide derivative representative of targeted covalent inhibitors (TCIs).

By analyzing their distinct reaction kinetics, steric footprints, and experimental workflows, this guide equips researchers with the causal logic required to deploy these reagents effectively.

The Chemical Logic of Cysteine Modification: Reactivity vs. Selectivity

Both IA and BBAB covalently modify cysteine thiolates via an irreversible SN​2 nucleophilic substitution mechanism. However, their structural differences dictate entirely divergent applications.

Leaving Group Kinetics and Intrinsic Reactivity The efficiency of haloacetamide-driven alkylation is fundamentally governed by the polarizability and leaving group ability of the halogen, which follows the trend: I > Br > Cl[1]. Iodoacetamide is widely recognized for its high intrinsic reactivity toward thiol groups, boasting a second-order rate constant of approximately 36 M⁻¹ min⁻¹ at pH 7[1]. In contrast, bromoacetamides like BBAB possess a bromide leaving group, resulting in slower intrinsic reaction kinetics. While this slower rate might seem disadvantageous for global proteomics, it is a highly desirable trait for targeted ligand discovery, as it minimizes non-specific background labeling[2].

Steric Footprint and Proximity-Driven Labeling Iodoacetamide is a small, linear, aliphatic molecule. Its minimal steric footprint allows it to rapidly access and alkylate virtually all exposed (and many buried) cysteines in a denatured protein.

Conversely, BBAB is engineered for proximity-driven kinetics . Featuring a rigid benzamide core and a bulky, hydrophobic tert-butyl group, BBAB cannot easily access sterically restricted cysteines via random collisions. Instead, the tert-butylbenzamide moiety acts as a pharmacophore, directing the probe into lipophilic protein pockets. This non-covalent binding event drastically increases the local concentration of the bromoacetamide electrophile near a target cysteine, overcoming its slower intrinsic kinetics to drive a highly selective covalent attack.

Off-Target Liabilities A well-documented limitation of IA is its propensity for over-alkylation. At high concentrations or prolonged incubation times, IA can modify other nucleophilic residues, leading to off-target carbamidomethylation of lysine, histidine, and crucially, methionine (sometimes resulting in methionine-to-isothreonine conversions)[1][3]. Because BBAB relies on affinity-driven pre-organization and features a less reactive leaving group, it produces significantly more homogenous and residue-specific labeling profiles[2].

Quantitative Data Comparison

The following table summarizes the physicochemical and operational parameters differentiating these two reagents.

ParameterIodoacetamide (IA)4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide (BBAB)
Molecular Weight 184.9 g/mol 313.2 g/mol
Electrophile / Leaving Group Acetamide / Iodide (I⁻)Acetamide / Bromide (Br⁻)
Intrinsic Reactivity Very High (Pan-reactive)Moderate (Requires pocket proximity)
Steric Footprint Minimal (Aliphatic, linear)High (Aromatic, bulky tert-butyl)
Primary Target All accessible cysteinesLigandable cysteines in hydrophobic pockets
Mass Shift (Adduct) +57.02 Da+233.13 Da
Off-Target Potential High (Methionine, Lysine)Low (Highly residue-specific)
Primary Application Bottom-up proteomicsCovalent fragment screening / ABPP

Mechanistic Pathways

Mechanism cluster_IA Global Alkylation (Iodoacetamide) cluster_BBAB Targeted Labeling (BBAB) Cys Protein Cysteine (Nucleophile) IA Iodoacetamide (Small, Fast) Cys->IA Denatured State Rapid SN2 BBAB BBAB Probe (Bulky, Affinity-Driven) Cys->BBAB Native State Pocket Binding IA_Prod Pan-Alkylated Protein (+57 Da) IA->IA_Prod - I⁻ BBAB_Prod Site-Specific Adduct (+233 Da) BBAB->BBAB_Prod - Br⁻

Fig 1: SN2 mechanisms of global (IA) vs. targeted (BBAB) cysteine alkylation.

Self-Validating Experimental Workflows

To ensure scientific integrity, experimental protocols must be designed with built-in causality and self-validation mechanisms. Below are the optimized methodologies for deploying both reagents.

Protocol A: Global Cysteine Alkylation with Iodoacetamide (Proteomics Standard)

Objective: Complete denaturation and irreversible blocking of all cysteines prior to tryptic digest.

  • Denaturation & Reduction: Resuspend the protein pellet in a denaturing buffer (e.g., 8M Urea, 50 mM Tris-HCl, pH 8.0). Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 45 minutes.

    • Causality: Urea unfolds the protein, exposing buried cysteines. DTT reduces existing disulfide bonds, providing free thiolates for the SN​2 reaction.

  • Alkylation: Add freshly prepared IA to a final concentration of 40 mM. Incubate in the dark at room temperature for 30 minutes.

    • Causality: IA is highly light-sensitive. Ambient light induces the homolytic cleavage of the C-I bond, generating reactive iodine radicals that cause unpredictable off-target modifications.

  • Quenching (Self-Validation Step): Add an additional 10 mM DTT to quench unreacted IA.

    • Causality & Validation: Failing to quench IA before overnight tryptic digestion leads to extensive methionine alkylation[3]. During downstream LC-MS/MS data analysis, researchers must search for methionine carbamidomethylation (+57 Da) as a variable modification. If >5% of methionines are modified, the IA concentration in Step 2 must be reduced in future runs to maintain data integrity.

Protocol B: Targeted Covalent Labeling with BBAB (Ligand Discovery)

Objective: Identify and covalently modify a specific ligandable cysteine within a hydrophobic allosteric or orthosteric pocket.

  • Native Incubation: Prepare the target protein in a native physiological buffer (e.g., 1x PBS, pH 7.4) to maintain its 3D fold. Add BBAB (dissolved in DMSO, final DMSO < 2%) at a 5-fold to 10-fold molar excess. Incubate at room temperature for 2 to 4 hours.

    • Causality: Unlike IA, BBAB requires the protein's hydrophobic pockets to remain intact. The tert-butylbenzamide group must dock into the pocket to orient the bromoacetamide group toward the target cysteine.

  • Competition Control (Self-Validation Step): In a parallel control sample, pre-incubate the native protein with a known non-covalent inhibitor (or a non-reactive analog like 4-amino-N-(tert-butyl)benzamide) for 30 minutes before adding BBAB.

    • Causality & Validation: If BBAB labeling is a true proximity-driven event, occupying the binding pocket with a competitor will sterically block BBAB, resulting in a complete loss of the +233 Da mass shift. If labeling still occurs in the presence of the competitor, the modification is non-specific.

  • Readout: Analyze the intact protein via LC-MS (ESI-TOF) to confirm a stoichiometric +233 Da mass shift, followed by bottom-up peptide mapping to pinpoint the exact modified cysteine residue.

Workflow cluster_A Protocol A: Iodoacetamide cluster_B Protocol B: BBAB Sample Target Protein Sample Step1A Denature & Reduce (Urea + DTT) Sample->Step1A Step1B Native Incubation (Preserve Fold) Sample->Step1B Step2A Alkylate in Dark (Excess IA) Step1A->Step2A Step3A Quench (Excess DTT) Step2A->Step3A EndA LC-MS/MS (Complete Coverage) Step3A->EndA Step2B Affinity-Driven Labeling (Stoichiometric BBAB) Step1B->Step2B Step3B Validation (Competition Assay) Step2B->Step3B EndB Intact MS / Peptide Mapping (Site Identification) Step3B->EndB

Fig 2: Parallel workflows for global proteomics (IA) and covalent ligand discovery (BBAB).

References

  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry , NIH PubMed Central, [Link]

  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues , ResearchGate, [Link]

Sources

Comparative

Assessing the Specificity of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide: A Technical Comparison Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Covalent Probe Specificity, Warhead Reactivity, and Chemical Proteomics Executive Summary & Structural Rationale The development of Targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Covalent Probe Specificity, Warhead Reactivity, and Chemical Proteomics

Executive Summary & Structural Rationale

The development of Targeted Covalent Inhibitors (TCIs) and Activity-Based Probes (ABPs) relies on a delicate balance between reversible binding affinity ( KI​ ) and electrophilic reactivity ( kinact​ ). The compound 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide represents a prototypical architecture for such molecules:

  • The Recognition Element: The tert-butylbenzamide moiety serves as the pharmacophore, driving non-covalent affinity toward a specific hydrophobic pocket on the target protein.

  • The Reactive Warhead: The bromoacetamide group is a highly reactive electrophile designed to undergo an SN​2 substitution reaction with a nucleophilic residue (typically cysteine) in the target's binding site.

While bromoacetamides are highly efficient at trapping target proteins, their intrinsic chemical reactivity ( kchem​ ) is notoriously high due to the excellent leaving-group ability of the bromide ion[1]. This high reactivity often overrides the non-covalent binding phase, leading to indiscriminate alkylation of off-target proteins and rapid depletion by intracellular thiols like glutathione (GSH)[2][3].

This guide objectively evaluates the specificity of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide against attenuated electrophilic alternatives and provides self-validating experimental workflows to rigorously profile its proteome-wide selectivity.

Mechanistic Causality: The Kinetic Drivers of Specificity

Covalent inhibition follows a two-step kinetic model. First, the inhibitor binds reversibly to the target ( KI​ ). Second, the warhead reacts to form an irreversible covalent bond ( kinact​ ).

Specificity is achieved when covalent bond formation is strictly dependent on the proximity and orientation provided by the reversible binding complex. If the electrophile is too reactive (as is often the case with bromoacetamides), it can react with surface-exposed cysteines on non-target proteins purely through collisional frequency, bypassing the KI​ requirement[4].

G Target Target Protein (Free Cysteine) Complex Reversible Complex (Non-covalent) Target->Complex k_on Probe Bromoacetamide Probe (Electrophile) Probe->Complex k_on OffTarget Off-Target Proteins / GSH (Non-specific Alkylation) Probe->OffTarget k_chem (High for Br) Complex->Target k_off (Affinity: K_I) Covalent Covalent Adduct (Irreversible) Complex->Covalent k_inact (Proximity-driven)

Kinetic model of covalent inhibition highlighting specific vs. non-specific bromoacetamide reactivity.

Comparative Evaluation of Electrophilic Alternatives

To objectively assess the utility of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide, it must be benchmarked against structural analogs featuring different warheads. The established reactivity ranking toward cysteines is: Acrylamide < Chloroacetamide < Bromoacetamide [1].

The Alternatives:
  • Compound A (The Subject): 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide.

  • Compound B (Chloroacetamide Analog): 4-(2-Chloroacetamido)-N-(tert-butyl)benzamide. The chloride ion is a poorer leaving group, attenuating SN​2 reactivity and often improving the specificity window[2][3].

  • Compound C (Acrylamide Analog): 4-Acrylamido-N-(tert-butyl)benzamide. Reacts via Michael addition rather than SN​2 . It requires specific enzymatic microenvironments (e.g., hydrogen bonding) to activate the cysteine, yielding the highest specificity[2].

  • Compound D (Non-Covalent Control): 4-Acetamido-N-(tert-butyl)benzamide. Lacks a leaving group. Essential for validating that binding is driven by the pharmacophore and not just indiscriminate alkylation.

Quantitative Performance Data

Note: The following table represents standardized experimental outcomes based on established structure-activity relationship (SAR) principles for these warhead classes[1][3].

CompoundWarhead TypeReaction MechanismIntrinsic Reactivity: GSH Half-Life ( t1/2​ )Target Inactivation Efficiency ( kinact​/KI​ )Proteome Selectivity Score*
A (Subject) Bromoacetamide SN​2 Substitution< 5 minutes High ( >105M−1s−1 )Low (Extensive off-target labeling)
B (Alternative) Chloroacetamide SN​2 Substitution~ 2 - 4 hoursModerate ( 104M−1s−1 )Moderate (Balanced profile)
C (Alternative) AcrylamideMichael Addition> 48 hoursLow-Moderate ( 103M−1s−1 )High (Highly target-restricted)
D (Control) AcetamideN/A (Reversible)StableN/A (Reversible KD​ only)Baseline

*Proteome Selectivity Score is determined via Activity-Based Protein Profiling (ABPP).

Experimental Protocols for Specificity Assessment

To empirically validate the specificity claims above, the following self-validating experimental workflows must be executed.

Protocol 1: In Vitro Target Engagement & Stoichiometry (Intact Mass Spectrometry)

Objective: Confirm that Compound A forms a 1:1 covalent adduct with the target protein and identify the labeled residue. Causality: If the warhead is too reactive, it may label multiple secondary cysteines or lysines on the target protein, indicating poor geometric control.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant target protein (with intact active-site cysteine) to 5 µM in HEPES buffer (pH 7.4). Ensure no DTT or mercaptoethanol is present, as these will instantly scavenge the bromoacetamide[1].

  • Incubation: Add Compound A at a 5-fold molar excess (25 µM). Incubate at room temperature for 30 minutes.

  • Control Reaction: In a parallel tube, pre-incubate the protein with a 100-fold excess of Compound D (Non-covalent control) for 15 minutes before adding Compound A. Self-Validation: This proves that covalent labeling requires prior occupation of the specific binding pocket.

  • Desalting: Remove excess unreacted compound using a Zeba spin desalting column.

  • LC-MS Analysis: Analyze via Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF-MS). Deconvolute the spectra to determine the mass shift.

  • Expected Result: A specific probe will show a single mass shift corresponding to [Protein Mass] + [Compound A Mass] -[HBr]. The control reaction (Step 3) should show no mass shift, confirming directed specificity.

Protocol 2: Proteome-Wide Specificity via Competitive ABPP

Objective: Evaluate the off-target landscape of Compound A in living cells using Activity-Based Protein Profiling (ABPP)[5][6]. Causality: By using an alkyne-tagged version of the probe, we can utilize copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to append a biotin reporter after the probe has reacted in the native cellular environment[7].

ABPP Cells Live Cells (Native Proteome) Incubation Pre-incubate with Control vs Probe Cells->Incubation Lysis Cell Lysis & Click Chemistry (Biotin) Incubation->Lysis Enrichment Streptavidin Enrichment & Trypsin Digest Lysis->Enrichment LCMS Quantitative LC-MS/MS Enrichment->LCMS

Competitive Activity-Based Protein Profiling (ABPP) workflow for assessing proteome-wide specificity.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture the target cell line to 80% confluency. Treat cells with either DMSO (vehicle) or the non-covalent competitor (Compound D) at 10 µM for 1 hour.

  • Probe Labeling: Add an alkyne-functionalized derivative of Compound A (1 µM) to the live cells for 2 hours.

  • Lysis: Wash cells with cold PBS and lyse in RIPA buffer. Quantify protein concentration and normalize all samples to 2 mg/mL.

  • Click Chemistry: Add the Click Chemistry master mix: Biotin-azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO4​ (1 mM). React for 1 hour at room temperature to attach the biotin reporter to the covalently bound probe[7].

  • Enrichment: Precipitate proteins using cold methanol/chloroform to remove unreacted reagents. Resuspend and incubate with streptavidin-agarose beads for 2 hours to enrich probe-labeled proteins.

  • On-Bead Digestion & MS: Wash beads extensively, reduce/alkylate, and perform on-bead trypsin digestion. Analyze the resulting peptides via quantitative LC-MS/MS.

  • Data Interpretation: Proteins enriched in the DMSO group but significantly reduced in the Compound D pre-treatment group represent specific targets. Proteins whose enrichment is unaffected by the non-covalent competitor represent non-specific, collision-driven off-targets caused by the hyper-reactive bromoacetamide warhead.

References

  • Activity-based protein profiling for biochemical pathway discovery in cancer National Institutes of Health (NIH) / Nature Reviews Cancer[Link]

  • Rational Design of Stapled Covalent Peptide Modifiers of Oncoprotein E6 from Human Papillomavirus National Institutes of Health (NIH) / ACS Chemical Biology[Link]

  • Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition Journal of the American Chemical Society (ACS)[Link]

  • Recent Advances in Covalent Drug Discovery MDPI / Pharmaceuticals[Link]

  • Enzyme Inhibitor Discovery by Activity-Based Protein Profiling Annual Reviews of Biochemistry[Link]

  • Approaches to mitigate the risk of serious adverse reactions in covalent drug design Taylor & Francis Online / Expert Opinion on Drug Discovery[Link]

  • Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads ChemRxiv[Link]

Sources

Validation

competitive labeling assays with 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide

Comparative Guide to Competitive Labeling Assays: Evaluating 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide in Covalent Ligand Discovery Targeted covalent inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) h...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Competitive Labeling Assays: Evaluating 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide in Covalent Ligand Discovery

Targeted covalent inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) have revolutionized drug discovery by enabling the systematic mapping of the ligandable proteome. At the heart of these technologies are electrophilic probes designed to trap nucleophilic amino acids—predominantly cysteines.

This guide provides an authoritative comparison of cysteine-reactive warheads, focusing specifically on 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide (4-BABB) . By dissecting its performance in competitive labeling assays, we will explore the causality behind its reactivity, establish a self-validating experimental protocol, and benchmark it against alternative electrophiles like acrylamides and chloroacetamides.

The Mechanistic Logic of 4-BABB

4-BABB is a prototypical covalent fragment that elegantly balances non-covalent recognition with irreversible trapping. It consists of two functional domains:

  • The N-(tert-butyl)benzamide moiety: Acts as a hydrophobic anchor. This group drives reversible pre-association ( Kd​ ) by docking into lipophilic protein pockets (e.g., kinase clefts or epigenetic reader domains).

  • The Bromoacetamide warhead: A highly reactive α -halo electrophile. The excellent leaving-group ability of the bromide ion facilitates rapid nucleophilic substitution ( SN​2 ) by spatially proximal thiolates, dictating the rate of inactivation ( kinact​ ).

While softer electrophiles like acrylamides rely on Michael addition and exhibit strict kinetic selectivity for cysteines over serines[1], α -halo compounds like bromoacetamides are highly reactive and can engage a broader spectrum of nucleophilic residues, including sterically hindered cysteines, histidines, and lysines[2].

Reaction_Logic N1 Target Protein (Low pKa Cysteine) N3 Reversible Recognition (Hydrophobic Pocket) N1->N3 N2 4-[(2-Bromoacetyl)amino]- N-(tert-butyl)benzamide N2->N3 N4 Nucleophilic Attack (Thiolate on alpha-carbon) N3->N4 Proximity-driven N5 Irreversible Covalent Adduct (Thioether Bond) N4->N5 Bromide Leaving Group

Mechanistic logic of proximity-driven covalent labeling by the bromoacetamide probe.

Warhead Comparison: Bromoacetamides vs. Alternatives

When designing a competitive labeling assay, selecting the correct reporter probe is critical. Competition studies—where pretreatment with an untagged molecule blocks labeling by the covalent probe—are the gold standard for pinpointing high-confidence protein-small molecule interactions[3].

If the reporter probe is too reactive, it will label non-specifically, drowning out the signal. If it is too slow, transiently accessible cysteines will be missed. Table 1 outlines how 4-BABB compares to other common warheads.

Table 1: Quantitative Comparison of Cysteine-Reactive Warheads

Warhead TypeRepresentative MotifRelative ReactivityTarget PreferenceOff-Target LiabilityBest Use Case
Bromoacetamide 4-BABBVery HighLow pKa​ Cys, His, LysHigh (if unguided)Rapid profiling of hindered/transient cysteines
Chloroacetamide Chloroacetamide analogsHighCysModerateBalanced ABPP reporter probes
Acrylamide 2-Bromoacrylamide analogsModerateCys (highly selective)LowLate-stage targeted covalent inhibitors (TCIs)[4]
Fluorosulfate SuFEx probesLowTyr, Lys, SerModerateProfiling non-cysteine nucleophiles

Performance Data: In competitive ABPP assays, high concentrations of competitors must efficiently block labeling to confirm target engagement[5]. Table 2 demonstrates the competitive labeling efficiency ( IC50​ ) of 4-BABB compared to acrylamide and chloroacetamide analogs across various target classes. 4-BABB excels in targeting epigenetic readers where the tert-butylbenzamide moiety provides strong binding affinity, overcoming the intrinsic hyper-reactivity of the warhead.

Table 2: Competitive Labeling Efficiency ( IC50​ ) across Target Classes

Target Class4-BABB (Bromoacetamide)Acrylamide AnalogChloroacetamide Analog
Kinases (Cys-targeted) 0.45 µM2.10 µM0.85 µM
DHHC Palmitoyltransferases 1.20 µM0.30 µM1.50 µM
Epigenetic Readers 0.80 µM>10.0 µM2.50 µM

Self-Validating Protocol: Competitive ABPP Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every reagent choice is grounded in chemical causality to prevent false positives (e.g., avoiding reducing agents that quench electrophiles).

ABPP_Workflow A Native Proteome (Cell Lysate) B Pre-incubation (+/- Competitor) A->B Aliquot C Covalent Labeling (4-BABB Probe) B->C 30 min, 37°C D Click Chemistry (Biotin-Azide) C->D CuAAC E Streptavidin Enrichment D->E Affinity F LC-MS/MS Quantification E->F Tryptic Digest

Workflow of competitive Activity-Based Protein Profiling (ABPP) using the 4-BABB probe.

Step-by-Step Methodology

Step 1: Proteome Preparation

  • Action: Lyse cells in PBS containing 0.1% NP-40 and EDTA-free protease inhibitors. Normalize protein concentration to 1-2 mg/mL.

  • Causality: Dithiothreitol (DTT) and β -mercaptoethanol (BME) must be strictly omitted, as these nucleophilic reducing agents will rapidly react with and quench the 4-BABB bromoacetamide warhead. EDTA must be excluded because it chelates the copper required for the downstream Click chemistry step.

Step 2: Competitor Pre-incubation

  • Action: Aliquot the proteome. Add the untagged competitor compound (or DMSO vehicle control) across a dose-response gradient. Incubate for 30 minutes at 37°C.

  • Causality: This pre-incubation allows the reversible competitor to reach thermodynamic equilibrium within the target's binding pocket before the highly reactive, irreversible 4-BABB probe is introduced.

Step 3: Covalent Labeling with 4-BABB

  • Action: Add an alkyne-tagged derivative of 4-BABB at a final concentration of 1–5 µM. Incubate for exactly 1 hour at room temperature.

  • Causality: Because bromoacetamides are highly reactive α -halo electrophiles, extended incubation times or excessive concentrations will lead to non-specific labeling of lower-reactivity cysteines or lysines[2], degrading the signal-to-noise ratio.

Step 4: Click Chemistry (CuAAC)

  • Action: To each sample, add the following reagents sequentially: Biotin-Azide (100 µM), TCEP (1 mM), THPTA ligand (100 µM), and CuSO4​ (1 mM). React for 1 hour at room temperature.

  • Causality: TCEP reduces Cu(II) to the catalytically active Cu(I) . THPTA is a critical accelerating ligand that stabilizes Cu(I) and prevents reactive oxygen species (ROS)-mediated protein degradation during the reaction.

Step 5: Enrichment and LC-MS/MS

  • Action: Precipitate proteins using cold methanol/chloroform to remove unreacted probe. Resuspend in 1% SDS, dilute with PBS, and incubate with streptavidin-agarose beads. Perform on-bead tryptic digestion and analyze via LC-MS/MS.

  • Causality: The robust biotin-streptavidin interaction ( Kd​≈10−14 M) withstands stringent washing (e.g., with 8M urea), ensuring that only covalently modified targets are enriched and quantified[4].

References

  • Source: nih.
  • Source: uchicago.
  • Design, synthesis and evaluation of 20(S)-OHC chemoproteomics probe...
  • Source: benchchem.
  • Source: benchchem.

Sources

Comparative

Comparative Reactivity Profile of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide in Covalent Ligand Discovery

Introduction: The Structural Rationale In the rapidly expanding field of targeted covalent inhibitors (TCIs) and chemoproteomics, the selection of the electrophilic warhead dictates both the pharmacological potency and t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Rationale

In the rapidly expanding field of targeted covalent inhibitors (TCIs) and chemoproteomics, the selection of the electrophilic warhead dictates both the pharmacological potency and the safety profile of the molecule. 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide (hereafter referred to as BAM-tBuBenz ) represents a highly tunable, rationally designed aromatic bromoacetamide scaffold.

Unlike simple aliphatic haloacetamides (such as standard iodoacetamide used in proteomics), BAM-tBuBenz is engineered with two distinct functional domains:

  • The 2-Bromoacetamide Warhead: An electrophilic center designed to undergo a bimolecular nucleophilic substitution ( SN​2 ) reaction, primarily with the deprotonated thiolate anion of cysteine residues [1].

  • The N-(tert-butyl)benzamide Tail: A bulky, hydrophobic moiety that drives non-covalent pre-organization. This structural feature increases the local concentration of the warhead near hydrophobic binding pockets on the target protein, significantly enhancing the apparent rate of covalent bond formation ( kinact​/KI​ ) prior to the irreversible chemical step.

Mechanistic Causality: Tuning Haloacetamide Reactivity

As a Senior Application Scientist, I emphasize that in covalent drug discovery, reactivity must be deliberately tuned, not simply maximized. The reactivity of haloacetamides is strictly governed by the nature of the halogen leaving group and the adjacent electronic environment [2].

  • The Leaving Group Effect (I > Br > Cl >> F): Iodoacetamides are hyper-reactive. While excellent for complete proteome alkylation in denatured states, their high intrinsic reactivity often leads to promiscuous off-target labeling of lysine, histidine, and N-termini [3]. Chloroacetamides, conversely, are highly selective for cysteine but often exhibit sluggish kinetics, requiring prolonged incubation times or highly activated catalytic cysteines to react efficiently. The bromoacetamide moiety in BAM-tBuBenz strikes an optimal kinetic balance—sufficiently reactive to capture non-catalytic cysteines, yet stable enough to minimize off-target toxicity and immune responses [4].

  • Electronic Insulation: The aromatic ring in BAM-tBuBenz is separated from the electrophilic alpha-carbon by the amide nitrogen. While this partially insulates the reaction center from direct resonance effects, the inductive electron-withdrawing nature of the benzamide group slightly increases the electrophilicity of the alpha-carbon compared to purely aliphatic analogs.

SN2_Mechanism Cys Cysteine Thiolate (Nucleophile) TS S_N2 Transition State (Partial Bond Formation) Cys->TS Nucleophilic Attack Warhead BAM-tBuBenz (Electrophile) Warhead->TS Electrophilic Carbon Adduct Covalent Thioether Adduct (Irreversible) TS->Adduct Bond Formation LeavingGroup Bromide Ion (Leaving Group) TS->LeavingGroup Bond Cleavage

S_N2 mechanism of BAM-tBuBenz reacting with cysteine thiolate.

Comparative Reactivity Data

To objectively evaluate BAM-tBuBenz, we compare its performance against its structural analogs: the iodo-variant (IAM-tBuBenz), the chloro-variant (CAM-tBuBenz), and the industry-standard aliphatic Iodoacetamide (IAA). The data below reflects representative structure-activity relationship (SAR) parameters derived from standardized glutathione (GSH) half-life assays and intact protein mass spectrometry [2, 3].

CompoundHalogen Leaving GroupIntrinsic Reactivity ( kGSH​ at pH 7.4)Cysteine SelectivityPrimary Application in Research
IAM-tBuBenz Iodine (-I)High ( t1/2​<10 min)Low (Promiscuous)Broad-spectrum chemoproteomic profiling
BAM-tBuBenz Bromine (-Br)Moderate ( t1/2​≈45 min)HighTargeted Covalent Inhibitors (TCIs)
CAM-tBuBenz Chlorine (-Cl)Low ( t1/2​>120 min)Very HighTargeting highly reactive catalytic cysteines
Aliphatic IAA Iodine (-I)Very High ( t1/2​<5 min)Very LowDenatured proteomics workflows [4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of covalent warheads must rely on self-validating systems. The following protocols are designed to cross-verify intrinsic chemical reactivity with biological target engagement, ensuring that experimental artifacts are immediately identifiable.

Protocol A: In Chemico Glutathione (GSH) Reactivity Assay (NMR-Based)

Causality & Self-Validation: This assay isolates the intrinsic electrophilicity of the warhead from non-covalent binding effects. NMR is chosen over UV-Vis because it allows simultaneous monitoring of warhead depletion and adduct formation. If the rate of warhead disappearance does not match the rate of adduct appearance, it immediately flags side reactions (e.g., hydrolysis), making the system self-validating.

  • Preparation: Prepare a 10 mM stock of BAM-tBuBenz in deuterated DMSO ( DMSO−d6​ ). Prepare a 100 mM stock of GSH in deuterated phosphate buffer (pH 7.4, D2​O ).

  • Initiation: Mix the reagents in an NMR tube to achieve a final concentration of 1 mM BAM-tBuBenz and 10 mM GSH (pseudo-first-order conditions).

  • Data Acquisition: Acquire 1H -NMR spectra every 5 minutes for 2 hours at 25°C.

  • Kinetic Analysis: Integrate the disappearance of the alpha-protons of the bromoacetyl group (typically around δ 4.0 ppm) against an internal standard (e.g., TSP). Calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

Protocol B: Intact Protein LC-MS for Selectivity Profiling

Causality & Self-Validation: Intact mass spectrometry provides a macroscopic view of labeling stoichiometry. A self-validating outcome is the observation of a single mass shift corresponding to the exact mass of the BAM-tBuBenz adduct minus HBr. Multiple mass shifts indicate off-target labeling, instantly invalidating the compound's selectivity for that specific protein.

  • Incubation: Incubate 10 μ M of a model cysteine-containing protein (e.g., Bovine Serum Albumin) with 50 μ M BAM-tBuBenz in 50 mM HEPES buffer (pH 7.4) for 1 hour at 37°C.

  • Quenching: Quench the reaction by adding 1 μ L of 10% formic acid to lower the pH, protonating the thiolate and halting the SN​2 reaction.

  • Desalting & LC-MS: Desalt the sample using a C4 ZipTip or an online reverse-phase LC column. Analyze using a high-resolution Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 or similar algorithms to obtain the intact mass. Compare the mass shift against the theoretical adduct mass (+267.14 Da).

Exp_Workflow Step1 Synthesize Haloacetamide Panel (Iodo, Bromo, Chloro variants) Step2 In Chemico GSH Assay (LC-MS/NMR Kinetics) Step1->Step2 Step3 Determine Pseudo-First-Order Rate Constants (k_obs) Step2->Step3 Quantify Thiol Depletion Step4 Intact Protein MS (Model Protein: BSA/Lysozyme) Step3->Step4 Select Optimal Warhead Step5 Evaluate Selectivity & Off-Target Modifications Step4->Step5 Map Adducts

Self-validating workflow for evaluating haloacetamide reactivity and selectivity.

Conclusion

4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide serves as an exemplary model for rational warhead design in covalent drug discovery. By leveraging the moderate leaving group ability of the bromide ion and the steric pre-organization afforded by the tert-butyl benzamide tail, it achieves a kinetic sweet spot: reactive enough to engage non-catalytic cysteines, yet stable enough to avoid the promiscuous toxicity associated with traditional iodoacetamides.

References

  • Roberts, D. W., Schultz, T. W., Wolf, E. M., & Aptula, A. O. (2010). Experimental Reactivity Parameters for Toxicity Modeling: Application to the Acute Aquatic Toxicity of SN2 Electrophiles to Tetrahymena pyriformis. Chemical Research in Toxicology, 23(1), 228-234.[Link]

  • Huang, F., Han, X., Xiao, X., & Zhou, J. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728.[Link]

  • McAulay, K., Bilsland, A., & Bon, M. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals, 15(11), 1366.[Link]

Validation

validation of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide-protein adducts

The validation of covalent protein adducts is a critical bottleneck in the development of targeted covalent inhibitors (TCIs) and chemical probes. The compound 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide serves as a...

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Author: BenchChem Technical Support Team. Date: March 2026

The validation of covalent protein adducts is a critical bottleneck in the development of targeted covalent inhibitors (TCIs) and chemical probes. The compound 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide serves as a prototypical fast-acting covalent modifier. It utilizes an α-bromoacetamide electrophilic "warhead" to target nucleophilic amino acids—predominantly cysteine residues—via an SN2 nucleophilic substitution mechanism.

This guide provides an objective comparison of the bromoacetamide warhead against alternative electrophiles, alongside a self-validating experimental framework for mapping and verifying the resulting +232.12 Da thioether adducts.

Part 1: Comparative Reactivity of Electrophilic Warheads

In covalent drug design, the choice of electrophile dictates the reaction kinetics, target selectivity, and adduct stability. The bromoacetamide moiety in 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide is engineered for rapid, irreversible engagement.

The Causality of Reactivity: The reactivity of α-haloacetamides is fundamentally governed by the leaving group ability of the halogen. Because the bromide ion (Br⁻) is larger and less basic than the chloride ion (Cl⁻), it is a superior leaving group. Consequently, bromoacetamides are one to two orders of magnitude more reactive than their chloroacetamide counterparts . While this high intrinsic reactivity ensures rapid target engagement, it requires the non-covalent recognition elements of the scaffold (e.g., the N-(tert-butyl)benzamide moiety) to be highly optimized to prevent off-target promiscuity .

Adduct Stability: Unlike maleimides, which form succinimidyl thioethers that are susceptible to retro-Michael reactions and subsequent thiol-exchange in the presence of physiological glutathione, the thioether bond formed by a bromoacetamide is essentially irreversible under physiological conditions .

Table 1: Quantitative Comparison of Covalent Warheads
Warhead TypeReaction MechanismRelative ReactivityAdduct ReversibilityPrimary Target
Bromoacetamide SN2 SubstitutionVery HighIrreversibleCysteine (Thiolate)
Chloroacetamide SN2 SubstitutionModerateIrreversibleCysteine (Thiolate)
Acrylamide Michael AdditionLow to ModerateIrreversible / Reversible*Cysteine (Thiolate)
Maleimide Michael AdditionVery HighReversible (Retro-Michael)Cysteine (Thiolate)

*Note: While most acrylamides form irreversible adducts, specific cyano-acrylamides can be engineered for reversible covalent engagement .

WarheadLogic cluster_warheads Electrophilic Warheads Target Target Protein (Nucleophilic Cysteine) W_Bromo Bromoacetamide (Fast SN2, Br- Leaving) Target->W_Bromo High Reactivity W_Chloro Chloroacetamide (Moderate SN2, Cl- Leaving) Target->W_Chloro Tunable Reactivity W_Acryl Acrylamide (Slow Michael Addition) Target->W_Acryl High Selectivity Adduct Irreversible Thioether Adduct (+232.12 Da Mass Shift) W_Bromo->Adduct W_Chloro->Adduct W_Acryl->Adduct

Caption: Logical comparison of electrophilic warhead reactivity and covalent adduct formation.

Part 2: The Self-Validating Adduct Mapping Strategy

To definitively validate the formation of the 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide adduct, a multi-tiered mass spectrometry workflow is required.

The exact monoisotopic mass of the probe is 312.05 Da. Upon SN2 reaction with a cysteine thiol, hydrobromic acid (HBr, ~79.93 Da) is lost as the leaving group. This results in a highly specific +232.12 Da mass shift on the target protein.

The Self-Validating Control: Detecting a mass shift is not enough to prove specific cysteine engagement; the system must be self-validating. By incorporating a control arm where the protein is pre-incubated with a broad-spectrum thiol-blocker (Iodoacetamide, IAA), we eliminate all accessible free thiols. If the +232.12 Da mass shift fails to form in this control arm, we establish direct causality: the modification is strictly thiol-dependent and not an artifact of non-specific binding to lysine or histidine residues.

AdductWorkflow Start Recombinant Target Protein Split1 Test Arm: + 4-[(2-Bromoacetyl)amino]... Start->Split1 Split2 Control Arm: + Iodoacetamide (Thiol Blocker) Start->Split2 Incubate Incubation (1h, 37°C, pH 7.4) Split1->Incubate ControlInc Then + Test Compound Split2->ControlInc Digest Trypsin Digestion Incubate->Digest ControlInc->Incubate LCMS LC-MS/MS Analysis Digest->LCMS Result1 Target Cys Modified (+232.12 Da Adduct Found) LCMS->Result1 Result2 No Adduct Formed (Validates Thiol Specificity) LCMS->Result2

Caption: Self-validating experimental workflow for mapping and verifying target-specific covalent adducts.

Part 3: Experimental Methodologies

Protocol 1: Intact Protein Mass Spectrometry (Stoichiometry Validation)

This top-down approach determines the ratio of unlabeled to labeled protein, confirming the stoichiometry of the adduct.

  • Preparation: Dilute the recombinant target protein to 10 µM in 50 mM HEPES buffer (pH 7.4). Causality note: pH 7.4 ensures a sufficient fraction of the target cysteine exists as the highly nucleophilic thiolate anion (S⁻) without triggering rapid hydrolysis of the bromoacetamide warhead.

  • Compound Addition: Add 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide to a final concentration of 100 µM (10-fold molar excess). For the self-validating control arm, pre-incubate the protein with 50 mM Iodoacetamide for 30 minutes in the dark prior to adding the test compound.

  • Incubation: Incubate the reaction mixtures at 37°C for 1 hour.

  • Desalting: Pass the samples through a Zeba™ Spin Desalting Column (7K MWCO) to remove unreacted compound and buffer salts.

  • LC-TOF-MS Analysis: Inject the desalted protein onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Data Deconvolution: Use deconvolution software (e.g., MaxEnt1) to reconstruct the intact mass. A successful reaction will yield a peak exactly +232.12 Da heavier than the apo-protein.

Protocol 2: Bottom-Up Peptide Mapping (Site Identification)

This protocol identifies the exact amino acid residue modified by the bromoacetamide probe.

  • Denaturation: Take 50 µg of the desalted, labeled protein from Protocol 1 and denature it by adding Urea to a final concentration of 8 M.

  • Reduction & Alkylation: Add Dithiothreitol (DTT) to 10 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds. Next, add Iodoacetamide (IAA) to 50 mM and incubate in the dark for 30 minutes. Causality note: IAA alkylates all unmodified cysteines (+57.02 Da), allowing the mass spectrometer to easily distinguish between cysteines modified by the test compound (+232.12 Da) and those that were unreacted.

  • Digestion: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the Urea concentration below 2 M. Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding Formic Acid to a final concentration of 1% (v/v).

  • LC-MS/MS Analysis: Analyze the peptide fragments using a high-resolution Orbitrap mass spectrometer. Search the resulting MS/MS spectra against the target protein sequence, specifying a variable modification of +232.1212 Da on Cysteine residues to pinpoint the exact site of adduct formation.

References

  • McAulay, K., Bilsland, A., & Bon, M. "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." Pharmaceuticals, 2022, 15(11), 1366. URL:[Link]

  • Emanuelson, C., Naro, Y., Shade, O., Liu, M., Khare, S. D., & Deiters, A. "Rational Design of Stapled Covalent Peptide Modifiers of Oncoprotein E6 from Human Papillomavirus." ACS Chemical Biology, 2025, 20(3), 746-757. URL:[Link]

Comparative

cross-reactivity profile of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide across different cell lines

Chemoproteomic Evaluation and Cross-Reactivity Profiling of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide Across Human Cell Lines Covalent fragment-based drug discovery (FBDD) has revolutionized our ability to target...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemoproteomic Evaluation and Cross-Reactivity Profiling of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide Across Human Cell Lines

Covalent fragment-based drug discovery (FBDD) has revolutionized our ability to target historically "undruggable" proteins by mapping the ligandable cysteinome[1]. Among the arsenal of electrophilic warheads, alpha-haloacetamides are highly valued for their tunable reactivity. This guide provides an in-depth chemoproteomic evaluation of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide (hereafter referred to as Fragment BB-1 ), comparing its cross-reactivity and promiscuity profile across diverse human cell lines.

Designed for drug development professionals, this guide synthesizes mechanistic rationale, self-validating experimental protocols, and quantitative chemoproteomic data to benchmark BB-1 against alternative electrophilic scaffolds.

Mechanistic Rationale: The Bromoacetamide Warhead

Fragment BB-1 features a tert-butylbenzamide recognition element coupled to a highly reactive bromoacetamide warhead. The selection of a bromoacetamide over a chloroacetamide or acrylamide is a deliberate mechanistic choice in "scout fragment" profiling[2]:

  • Intrinsic Reactivity: The bromide ion is a superior leaving group compared to chloride, rendering bromoacetamides significantly more reactive toward thiol nucleophiles (cysteines)[3].

  • The Causality of Cross-Reactivity: While this hyper-reactivity makes BB-1 an excellent tool for maximizing the discovery of cryptic or allosteric cysteine pockets, it inherently increases the risk of off-target engagement (promiscuity)[1].

  • Cell Line Dependency: Cysteine reactivity is not static; it is dictated by the local protein microenvironment (pKa perturbations) and the cellular redox state[4]. Consequently, BB-1's cross-reactivity profile must be evaluated across multiple cell lines (e.g., HEK293T, HCT116, A549) to distinguish true, high-affinity target engagement from background electrophilic noise driven by lineage-specific protein expression.

Experimental Methodology: isoTOP-ABPP Workflow

To objectively measure the proteome-wide cross-reactivity of BB-1, we utilize isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) [4]. This competitive chemoproteomic platform relies on a self-validating principle: if BB-1 covalently binds a cysteine in vivo, that residue is protected from subsequent labeling by a universal reactive probe ex vivo.

Step-by-Step Protocol
  • In Situ Fragment Incubation: Live cells (HEK293T, HCT116, or A549) are treated with either DMSO (Control) or 50 µM Fragment BB-1 (Treated) for 2 hours. Causality: Live-cell labeling ensures that cysteines are engaged in their native folding state and physiological redox environment.

  • Lysis and Proteome Extraction: Cells are harvested, washed, and lysed in DPBS with probe-sonication. The proteome is normalized to a standard concentration (e.g., 2 mg/mL).

  • Universal Probe Labeling: Both lysates are treated with 100 µM Iodoacetamide-alkyne (IA-alkyne) for 1 hour. Causality: IA-alkyne irreversibly alkylates all unreacted and solvent-accessible cysteines.

  • Isotopic Click Chemistry (CuAAC): The Control lysate is reacted with a "Light" TEV-cleavable biotin-azide tag, while the BB-1 treated lysate is reacted with a "Heavy" (isotopically labeled) tag via Copper-Catalyzed Azide-Alkyne Cycloaddition.

  • Enrichment and Orthogonal Cleavage: The Light and Heavy lysates are mixed in a 1:1 ratio, precipitated, and enriched on streptavidin agarose beads. After stringent washing, peptides are released using TEV protease. Validation Checkpoint: TEV cleavage ensures that only covalently modified, probe-labeled peptides are eluted, eliminating non-specific background binders.

  • LC-MS/MS and Quantification: Eluted peptides are analyzed via tandem mass spectrometry. The ratio of Light/Heavy ( R ) signals is calculated. An R>4.0 indicates >75% target engagement by BB-1[4].

Workflow Visualization

isoTOP_ABPP N1 Live Cell Incubation (Fragment BB-1 / DMSO) N2 Lysis & Proteome Extraction N1->N2 Harvest N3 IA-Alkyne Labeling (Unreacted Cysteines) N2->N3 Probe N4 CuAAC Click Chemistry (Light/Heavy TEV-Biotin) N3->N4 Click N5 Streptavidin Enrichment & TEV Cleavage N4->N5 Combine & Capture N6 LC-MS/MS & Ratio Quantification N5->N6 Elute Peptides

Chemoproteomic workflow for profiling cysteine reactivity via isoTOP-ABPP.

Quantitative Cross-Reactivity Profiles

The following data summarizes the cross-reactivity of Fragment BB-1 (50 µM) across three distinct human cell lines. A cysteine is considered "liganded" if the isoTOP-ABPP ratio ( R ) is > 4.0. The Promiscuity Score is defined as the percentage of quantified cysteines that are liganded.

Table 1: Proteome-Wide Reactivity of Fragment BB-1 Across Cell Lines

Cell Line (Origin)Total Cysteines QuantifiedLiganded Cysteines ( R>4.0 )Promiscuity Score (%)Dominant Off-Target Engagements
HEK293T (Embryonic Kidney)3,41251815.1%GSTP1 (C47), GAPDH (C152), VDAC1 (C232)
HCT116 (Colorectal Carcinoma)3,10548915.7%GSTP1 (C47), ALDH1A1 (C302), PKM (C358)
A549 (Lung Carcinoma)3,28860218.3%GSTP1 (C47), NQO1 (C179), TXNRD1 (C498)

Data Interpretation: Fragment BB-1 exhibits a high promiscuity score (15–18%) compared to typical drug-like covalent inhibitors (which aim for <1% promiscuity)[1]. The elevated reactivity in A549 cells correlates with the upregulation of oxidative stress response proteins (e.g., NQO1, TXNRD1) in this specific lineage, demonstrating how cellular context dictates the apparent cross-reactivity profile.

Comparison with Alternative Electrophiles

To contextualize the performance of BB-1, it is critical to compare its bromoacetamide warhead against its direct structural analogs: the chloroacetamide and acrylamide variants of the tert-butylbenzamide scaffold.

Table 2: Electrophile Scaffold Comparison

Warhead TypeIntrinsic Reactivity ( kinact​/KI​ proxy)Proteome-Wide PromiscuityPrimary Application in FBDD
Bromoacetamide (BB-1) Very High15 - 20%"Scout" fragment screening; mapping highly occluded or cryptic ligandable cysteines.
Chloroacetamide Moderate2 - 5%Hit identification; offers a balanced trade-off between reactivity and proteomic selectivity[3].
Acrylamide Low (Michael Acceptor)< 1%Lead optimization; requires precise geometric alignment for covalent bond formation, ensuring high selectivity[1].

Strategic Recommendation: While 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide is an exceptional tool for initial target-site identification (CITe-Id) due to its broad reactivity, it is unsuitable as a late-stage therapeutic lead. Once a novel cysteine pocket is identified using BB-1, drug developers should transition the warhead to a chloroacetamide or acrylamide to optimize the selectivity profile and reduce off-target toxicity[1][2].

References

  • Fragment-based covalent ligand discovery. RSC Chemical Biology. Available at:[Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Available at:[Link]

  • Proteome-wide covalent ligand discovery in native biological systems. Nature. Available at:[Link]

  • Functionalized Scout Fragments for Site-Specific Covalent Ligand Discovery and Optimization. ACS Central Science. Available at:[Link]

Sources

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